3-(Di-tert-butylphosphino)propane-1-sulfonic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-ditert-butylphosphanylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O3PS/c1-10(2,3)15(11(4,5)6)8-7-9-16(12,13)14/h7-9H2,1-6H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNPRWMRUCIEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055888-89-5 | |
| Record name | Di-t-butyl(3-sulfonatopropyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-(Di-tert-butylphosphino)propane-1-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the synthesis of 3-(di-tert-butylphosphino)propane-1-sulfonic acid, a crucial phosphine ligand in catalysis and organic synthesis. While a definitive, publicly available, step-by-step experimental protocol with quantitative data remains elusive in the surveyed literature, this guide consolidates the established synthetic pathway and provides a generalized experimental protocol based on analogous reactions. The core of the synthesis involves the nucleophilic attack of di-tert-butylphosphine on 1,3-propane sultone. This guide also presents key data in a structured format and visualizes the synthesis pathway to aid researchers in the design and execution of this synthesis.
Introduction
This compound, also known as di-tert-butyl(3-sulfonatopropyl)phosphine, is a zwitterionic organophosphorus compound.[1][2] Its structure incorporates a sterically hindered di-tert-butylphosphino group, which is known to enhance catalytic activity, and a polar sulfonic acid group that can impart water solubility.[3] This unique combination of properties makes it a valuable ligand, particularly in palladium-catalyzed cross-coupling reactions.[3][4] The compound is a white, air and moisture-sensitive powder, necessitating careful handling and storage under an inert atmosphere.[3][5]
Synthesis Pathway
The primary synthetic route to this compound is the reaction between di-tert-butylphosphine and 1,3-propane sultone.[3] This reaction is a nucleophilic substitution (SN2) where the phosphorus atom of the phosphine acts as the nucleophile, attacking the γ-carbon of the propane sultone and leading to the opening of the strained four-membered ring.[6]
The synthesis can be broken down into two conceptual stages:
-
Preparation of Di-tert-butylphosphine: This precursor can be synthesized through various methods, including the reaction of tert-butyl chloride with lithium phosphide or via a Grignard reagent-based route.[3][7]
-
Alkylation of Di-tert-butylphosphine: The synthesized di-tert-butylphosphine is then reacted with 1,3-propane sultone to yield the final product.
The overall reaction is depicted in the following diagram:
Figure 1. Synthesis pathway of this compound.
Experimental Protocol (Generalized)
Materials:
-
Di-tert-butylphosphine
-
1,3-Propane sultone
-
Anhydrous toluene or dioxane
-
Anhydrous diethyl ether or hexane for washing
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve di-tert-butylphosphine (1.0 eq) in anhydrous toluene.
-
To this solution, add a solution of 1,3-propane sultone (1.0 - 1.2 eq) in anhydrous toluene dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature and reaction time need to be determined by monitoring the reaction progress, for example, by ³¹P NMR spectroscopy.
-
Upon completion of the reaction, a white precipitate of the product is expected to form.
-
Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Isolate the solid product by filtration under inert atmosphere.
-
Wash the product with cold anhydrous diethyl ether or hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound as a white solid.
Quantitative Data
Due to the lack of a specific published experimental protocol, a comprehensive table of quantitative data cannot be provided. However, the following table summarizes the key physical and chemical properties of the target compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₅O₃PS | [1][3][4][5] |
| Molecular Weight | 268.35 g/mol | [5] |
| Appearance | White powder | [4][5] |
| Purity (Typical) | ≥98% | [8] |
| Storage Conditions | Store under inert gas, 2-8 °C | [3] |
| Identification Methods | H-NMR, P-NMR | [4][5] |
Safety and Handling
-
This compound: This compound is air and moisture sensitive.[3] It should be handled and stored under an inert atmosphere.
-
Di-tert-butylphosphine: Organophosphines can be toxic and are often pyrophoric. Handle with extreme care in a well-ventilated fume hood under an inert atmosphere.
-
1,3-Propane sultone: This is a known carcinogen and a potent alkylating agent.[6] All handling should be done in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
The synthesis of this compound is achieved through a straightforward nucleophilic substitution reaction. While the general pathway is well-understood, the lack of a detailed, publicly accessible experimental protocol necessitates careful optimization of reaction conditions by researchers. The information and generalized protocol provided in this guide serve as a valuable starting point for the successful synthesis of this important phosphine ligand. Further research and publication of detailed experimental procedures would be highly beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN104803967A - Method for preparing 1,3-propane sultone - Google Patents [patents.google.com]
- 8. e3s-conferences.org [e3s-conferences.org]
An In-Depth Technical Guide to 3-(Di-tert-butylphosphino)propane-1-sulfonic acid
CAS Number: 1055888-89-5
This technical guide provides a comprehensive overview of 3-(Di-tert-butylphosphino)propane-1-sulfonic acid, a bifunctional organophosphorus compound with significant applications in the field of catalysis. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a zwitterionic molecule that combines a sterically hindered di-tert-butylphosphine group with a hydrophilic sulfonic acid moiety.[1] This unique structure imparts valuable properties, making it an effective ligand in various chemical transformations.[1] The bulky tert-butyl groups enhance the catalytic activity and stability of metal complexes, while the sulfonic acid group can improve solubility in polar solvents.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1055888-89-5 | [2][3] |
| Molecular Formula | C₁₁H₂₅O₃PS | [4] |
| Molecular Weight | 268.35 g/mol | [2][4] |
| Appearance | White to light yellow powder or crystals | [2] |
| Purity | >97% | [5] |
| Synonyms | 3-(Di-tert-butylphosphonium)propane sulfonate, Di-t-butyl(3-sulfonatopropyl)phosphine | [2][4] |
| Storage | Hygroscopic, store under inert atmosphere (Nitrogen or Argon) at room temperature, away from light and moisture. | [2] |
Synthesis
General Experimental Workflow for Synthesis
Applications in Catalysis
The primary application of this compound is as a ligand in palladium-catalyzed cross-coupling reactions.[6] The phosphine group acts as a strong electron donor, which facilitates the catalytic cycle, while the bulky tert-butyl groups can enhance the rate of reductive elimination, leading to higher reaction efficiency.[7]
Palladium-Catalyzed Suzuki-Miyaura Coupling
This compound is particularly effective as a ligand in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. While a specific protocol for this ligand was not found, a general procedure is presented below.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
-
This compound (2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium source, this compound, and base.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon).
-
The solvent mixture is added, and the reaction is heated with stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous work-up.
-
The organic layer is separated, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. watson-int.com [watson-int.com]
- 3. 3-(Di-tert-butylphosphonium)propane sulfonate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 3-(Di-tert-butylphosphonium)propane sulfonate | C11H25O3PS | CID 24949187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chine 3- (Di-tert-butylphosphino) propane-1-sulfonic Acid CAS NO: 1055888-89-5 Fabricants - Ãchantillon gratuit - Alfa Chemical [fr.alfachemsp.com]
- 6. Buy this compound | 1055888-89-5 [smolecule.com]
- 7. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
Technical Guide: Physical and Chemical Properties of the DTBPPS Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Di-tert-butylphosphonium)propane sulfonate (DTBPPS) is a water-soluble phosphine ligand that has garnered significant attention in the field of organometallic chemistry and catalysis. Its unique combination of bulky, electron-rich alkyl groups and a hydrophilic sulfonate moiety imparts desirable properties for a range of chemical transformations, particularly in aqueous media. This technical guide provides a comprehensive overview of the core physical and chemical properties of the DTBPPS ligand, including detailed experimental protocols and characterization data, to support its application in research and development.
Molecular Structure and Properties
The structure of DTBPPS features a zwitterionic character, with a positively charged phosphonium center and a negatively charged sulfonate group. This intrinsic charge separation contributes to its solubility in polar solvents.
Molecular Formula: C₁₁H₂₅O₃PS
Molecular Weight: 268.35 g/mol
IUPAC Name: 3-(di-tert-butylphosphino)propane-1-sulfonic acid
CAS Number: 1055888-89-5
Physical Properties
A summary of the key physical properties of the DTBPPS ligand is presented in Table 1. The ligand is a white, crystalline solid at room temperature with a defined melting point of 132 °C[1]. It is notably sensitive to air and moisture, necessitating handling and storage under an inert atmosphere.
| Property | Value | Reference |
| Appearance | White solid | [1] |
| Melting Point | 132 °C | [1] |
| Solubility | Slightly soluble in water | [1] |
| Stability | Air and moisture sensitive | [1] |
Table 1: Physical Properties of DTBPPS Ligand
Chemical Properties
The chemical reactivity of DTBPPS is largely dictated by the phosphorus atom, which possesses a lone pair of electrons, making it an effective ligand for transition metals. The bulky tert-butyl groups create a sterically hindered environment around the phosphorus atom, which can influence the coordination chemistry and catalytic activity of its metal complexes. The sulfonate group, being chemically robust, primarily serves to impart water solubility and generally does not participate directly in catalytic cycles.
Experimental Protocols
Synthesis of 3-(Di-tert-butylphosphonium)propane sulfonate (DTBPPS)
A detailed experimental protocol for the synthesis of DTBPPS is described in the Ph.D. thesis of W.S. Brown from The University of Alabama (2009), which is the primary citation for its synthesis in public databases. The general synthetic approach involves the reaction of a suitable phosphine precursor with a sulfonating agent.
A representative, generalized synthesis workflow is outlined below:
Caption: Generalized workflow for the synthesis of the DTBPPS ligand.
Detailed Protocol (Hypothetical, based on common phosphine sulfonations):
-
Materials: Di-tert-butylphosphine, 1,3-propanesultone, anhydrous toluene. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Procedure:
-
In a flame-dried Schlenk flask, dissolve di-tert-butylphosphine in anhydrous toluene.
-
To this solution, add a stoichiometric amount of 1,3-propanesultone.
-
The reaction mixture is then heated and stirred for a specified period. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the DTBPPS ligand as a white solid.
-
The solid product is isolated by filtration, washed with a non-polar anhydrous solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum.
-
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a critical tool for the characterization of the DTBPPS ligand.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl protons and the propyl chain protons.
-
¹³C NMR: The carbon NMR spectrum will provide signals corresponding to the different carbon environments in the molecule.
-
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative and will exhibit a single resonance characteristic of the phosphonium species.
A logical workflow for the characterization of the synthesized DTBPPS ligand is as follows:
Caption: Workflow for the structural characterization of the DTBPPS ligand.
Signaling Pathways and Applications in Catalysis
The primary application of the DTBPPS ligand is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. In these reactions, the DTBPPS ligand coordinates to the palladium center, influencing its catalytic activity, stability, and, due to the sulfonate group, its solubility in aqueous or biphasic solvent systems.
The general catalytic cycle for a Suzuki-Miyaura coupling reaction involving a palladium-DTBPPS complex is illustrated below. The ligand plays a crucial role in the oxidative addition and reductive elimination steps.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The DTBPPS ligand is a valuable tool for chemists working in catalysis and organic synthesis. Its well-defined physical and chemical properties, coupled with its water solubility, make it an attractive choice for developing more sustainable and efficient chemical processes. This guide provides a foundational understanding of the core characteristics of DTBPPS to facilitate its effective use in the laboratory. Further research into its coordination chemistry and the full scope of its catalytic applications is ongoing.
References
3-(di-tert-butylphosphino)propane-1-sulfonic acid molecular weight
An In-Depth Technical Guide to 3-(di-tert-butylphosphino)propane-1-sulfonic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a bifunctional organophosphorus compound. Characterized by a sterically hindered di-tert-butylphosphine group and a hydrophilic sulfonic acid moiety, this compound has emerged as a highly effective ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and illustrates key mechanistic pathways and structural relationships through diagrams. The content is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.
Chemical and Physical Properties
This compound, also known as 3-(Di-tert-butylphosphonium)propane sulfonate or "dtbpps", is a zwitterionic compound that exists as a white, crystalline solid at room temperature.[1][2] Its unique structure, combining a bulky, electron-rich phosphine with a water-solubilizing sulfonic acid group, makes it a versatile ligand for catalysis in various solvent systems.[1]
Chemical Identifiers
The fundamental identifiers for this compound are summarized below, providing a clear reference for its classification and documentation.
| Identifier | Value |
| IUPAC Name | 3-ditert-butylphosphanylpropane-1-sulfonic acid |
| CAS Number | 1055888-89-5[1][3] |
| Molecular Formula | C₁₁H₂₅O₃PS[1][2][3][4][5] |
| SMILES | CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C[1][4][5] |
| InChI Key | JPNPRWMRUCIEMN-UHFFFAOYSA-N[1][3][4][5] |
| Synonyms | 3-di-t-butylphosphonium propane sulfonate, dtbpps[1][3] |
Physicochemical Properties
The key physical and chemical properties are crucial for its handling, storage, and application in experimental setups.
| Property | Value |
| Molecular Weight | 268.36 g/mol [1][4] |
| Appearance | White powder / solid[2] |
| Melting Point | 132 °C[1][6] |
| Solubility | Slightly soluble in water[1][3] |
| Stability | Air and moisture sensitive; hygroscopic[2][3][7] |
| Purity | Typically >97%[6] |
Synthesis and Experimental Protocols
The synthesis of this compound involves the reaction of a phosphine with a sulfonating agent. A generalized, representative protocol is described below.
General Synthesis Workflow
The synthesis can be visualized as a two-step process starting from the formation of the phosphine, followed by its reaction with a propane sultone to introduce the sulfonic acid group.
Experimental Protocol: Synthesis
This protocol describes the nucleophilic ring-opening of 1,3-propanesultone with di-tert-butylphosphine.
Materials:
-
Di-tert-butylphosphine
-
1,3-Propanesultone
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add di-tert-butylphosphine (1 equivalent) to a Schlenk flask containing anhydrous toluene.
-
Dissolve 1,3-propanesultone (1.1 equivalents) in a minimal amount of anhydrous toluene and add it dropwise to the stirring phosphine solution at room temperature.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. A white precipitate will form over time.
-
Once the reaction is complete (monitored by ³¹P NMR), filter the white solid under inert atmosphere.
-
Wash the collected solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white powder under vacuum to yield the final product, this compound.
-
Characterize the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Safety Note: Organophosphines can be toxic and irritating. 1,3-propanesultone is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]
Applications in Palladium-Catalyzed Cross-Coupling
The primary application of this compound is as a supporting ligand in palladium-catalyzed cross-coupling reactions.[1][3] The bulky di-tert-butyl groups create a sterically hindered environment around the metal center, which promotes the reductive elimination step and enhances catalytic activity. The sulfonic acid group improves solubility in polar solvents, allowing for reactions in aqueous or mixed-solvent systems.[1] It is a suitable ligand for a variety of transformations, including Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings.[1][6]
Catalytic Cycle: Suzuki-Miyaura Coupling
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the phosphine ligand (L). The ligand, in this case, would be this compound.
References
- 1. Buy this compound | 1055888-89-5 [smolecule.com]
- 2. watson-int.com [watson-int.com]
- 3. 3-(Di-tert-butylphosphonium)propane sulfonate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 3-(Di-tert-butylphosphonium)propane sulfonate | C11H25O3PS | CID 24949187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Di-tert-butylphosphonium)propane sulfonate, 97% 250 mg | Request for Quote [thermofisher.com]
- 6. 3-(Di-tert-butylphosphonium)propane sulfonate купить, цены на сайте! [dv-expert.org]
- 7. Tuam Tshoj 3- (Di-tert-butylphosphino) propane-1-sulfonic Acid CAS TSIS: 1055888-89-5 Cov Chaw Tsim Tshuaj - Cov Qauv Dawb - Alfa Tshuaj [mww.alfachemar.com]
A Technical Guide to the Mechanism of Action of 3-(di-tert-butylphosphino)propane-1-sulfonic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action for 3-(di-tert-butylphosphino)propane-1-sulfonic acid, a highly effective ligand in palladium-catalyzed cross-coupling reactions. While the detailed mechanistic pathway for this specific ligand is not widely documented, this paper constructs an inferred mechanism based on the well-established principles of catalysis with bulky, electron-rich phosphine ligands. The bifunctional nature of this ligand, possessing a sterically demanding di-tert-butylphosphine group and a water-solubilizing sulfonic acid moiety, renders it a valuable tool in organic synthesis. This guide will detail its role in the catalytic cycle, present representative quantitative data, and provide a detailed experimental protocol for its application in a typical Suzuki-Miyaura cross-coupling reaction.
Introduction
This compound is a bifunctional organophosphorus compound that has gained traction as a ligand in palladium-catalyzed cross-coupling reactions.[1] Its structure is characterized by a sterically hindered di-tert-butylphosphine group, which is known to enhance catalytic activity, and a terminal sulfonic acid group that imparts solubility in polar solvents.[1] This unique combination of properties makes it a versatile ligand for a variety of synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials science research.[1]
Inferred Mechanism of Action in Suzuki-Miyaura Cross-Coupling
The primary role of this compound in palladium-catalyzed reactions is to act as a supporting ligand for the palladium center, influencing its reactivity and stability throughout the catalytic cycle. The mechanism can be understood by examining its influence on the three key steps of the Suzuki-Miyaura cross-coupling reaction: oxidative addition, transmetalation, and reductive elimination.
The catalytic cycle begins with the active Pd(0) species, which is stabilized by the phosphine ligand. The bulky di-tert-butyl groups of the ligand promote the formation of a monoligated palladium(0) complex, which is highly reactive.
-
Oxidative Addition: The electron-rich nature of the di-tert-butylphosphine group increases the electron density on the palladium atom. This enhanced nucleophilicity of the palladium center facilitates the oxidative addition of an organohalide (R¹-X) to the Pd(0) complex, forming a Pd(II) intermediate. The steric bulk of the ligand is thought to accelerate this step.
-
Transmetalation: In this step, the organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the organoboron species. The exact role of the phosphine ligand in this step is less defined, but it remains coordinated to the palladium, influencing the geometry and reactivity of the complex.
-
Reductive Elimination: The final step involves the formation of the new C-C bond (R¹-R²) and the regeneration of the catalytically active Pd(0) species. The significant steric hindrance imposed by the di-tert-butyl groups on the phosphine ligand forces the two organic groups (R¹ and R²) into close proximity, thereby promoting the rate of reductive elimination.
The sulfonic acid group primarily serves to increase the solubility of the catalyst complex in polar and aqueous solvent systems, which can be advantageous for reactions involving polar substrates and for catalyst recovery in biphasic systems.
Representative Quantitative Data
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 80 | 8 | 98 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | K₂CO₃ | THF/H₂O | 65 | 16 | 92 |
| 4 | 1-Chloro-4-nitrobenzene | 4-Formylphenylboronic acid | Na₂CO₃ | Ethanol/H₂O | 78 | 10 | 96 |
Table 1: Representative yields for a Suzuki-Miyaura cross-coupling reaction using a Pd/bulky phosphine ligand catalyst system. The data is illustrative and not from a specific experiment with this compound.
Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid using a palladium catalyst with this compound as the ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 10:1 v/v, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), this compound (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Water, 5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Conclusion
This compound serves as a highly effective ligand in palladium-catalyzed cross-coupling reactions due to its unique structural features. The bulky and electron-donating di-tert-butylphosphine moiety is inferred to enhance the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. The sulfonic acid group provides the added advantage of solubility in polar solvents, broadening the scope of its application. While a detailed experimental mechanistic study for this specific ligand is not extensively available, the principles outlined in this guide, based on the behavior of analogous phosphine ligands, provide a robust framework for understanding its mechanism of action and for its successful application in organic synthesis. Further research into the specific kinetics and intermediates of reactions catalyzed by palladium complexes of this ligand would be beneficial for a more complete understanding.
References
electronic and steric properties of di-tert-butylphosphino ligands
An In-depth Technical Guide to the Electronic and Steric Properties of Di-tert-butylphosphino Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic and steric properties of di-tert-butylphosphino-containing ligands. These ligands, characterized by the presence of one or more P(t-Bu)₂ moieties, are pivotal in modern catalysis due to their exceptional electron-donating ability and significant steric bulk. Understanding these properties is crucial for catalyst design, reaction optimization, and the development of efficient synthetic methodologies in academic and industrial research, including drug development.
Introduction to Di-tert-butylphosphino Ligands
Tertiary phosphines are a ubiquitous class of ligands in transition metal chemistry, offering vast tunability of their electronic and steric profiles by modifying the substituents on the phosphorus atom.[1] Among these, ligands incorporating the di-tert-butylphosphino group are distinguished by their strong σ-donating character and large steric footprint.[2] These characteristics are instrumental in promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination, making them highly effective for challenging cross-coupling reactions.[3] This guide details the quantitative measures used to characterize these properties, the experimental protocols for their determination, and their impact on catalysis.
Electronic Properties
The electronic nature of a phosphine ligand describes its ability to donate electron density to the metal center. Ligands with high electron density typically increase the reactivity of the metal, particularly for processes like oxidative addition. Trialkylphosphines, such as those containing tert-butyl groups, are among the most electron-rich and strongly σ-donating ligands.[4]
Tolman Electronic Parameter (TEP)
The most common metric for quantifying the electronic effect of a phosphine ligand is the Tolman Electronic Parameter (TEP).[5] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) via infrared (IR) spectroscopy in a nickel carbonyl complex, [LNi(CO)₃], where L is the phosphine ligand of interest.[5][6]
The underlying principle is that a more strongly electron-donating phosphine ligand increases the electron density on the nickel center. This increased electron density leads to greater π-backbonding from the metal to the antibonding π* orbitals of the carbonyl (CO) ligands.[5][7] Enhanced backbonding weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency.[5][8] Therefore, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating ligand.
Tri-tert-butylphosphine, P(t-Bu)₃, is considered one of the most basic and strongly donating phosphines and is often used as a reference point.[7][9]
Table 1: Tolman Electronic Parameter (TEP) for Selected Phosphine Ligands
| Ligand (L) | Formula | TEP (ν(CO) in cm⁻¹) | Reference |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | [7] |
| Proazaphosphatrane (R=iPr) | P(iPrNCH₂CH₂)₃N | 2054.6 | [10] |
| Proazaphosphatrane (R=iBu) | P(iBuNCH₂CH₂)₃N | 2054.9 | [10] |
| Proazaphosphatrane (R=Me) | P(MeNCH₂CH₂)₃N | 2057.0 | [10] |
| Tricyclohexylphosphine | P(Cy)₃ | 2060.4 | [8] |
| Triethylphosphine | P(Et)₃ | 2061.7 | [8] |
| Triphenylphosphine | P(Ph)₃ | 2068.9 | [8] |
| Trimethylphosphite | P(OMe)₃ | 2076.3 | [8] |
| Trifluorophosphine | PF₃ | 2110.8 | [8] |
Experimental Protocol: Determination of Tolman Electronic Parameter
The determination of TEP involves the synthesis of the corresponding nickel-tricarbonyl-phosphine complex and its subsequent analysis by IR spectroscopy.
Materials:
-
Tetracarbonylnickel(0), Ni(CO)₄ (Caution: Highly toxic and volatile)
-
The phosphine ligand (L) of interest
-
Anhydrous hydrocarbon solvent (e.g., hexane or toluene)
-
Inert atmosphere glovebox or Schlenk line apparatus
-
Infrared Spectrometer
Procedure:
-
Complex Formation: The [LNi(CO)₃] complex is typically prepared by the displacement of one CO ligand from Ni(CO)₄ by the phosphine ligand L.[5] This reaction is generally performed under an inert atmosphere due to the sensitivity of the reactants and products to air.
-
In a typical preparation, a solution of the phosphine ligand in an appropriate solvent is carefully added to a solution of Ni(CO)₄. The reaction mixture is stirred at room temperature until the substitution reaction is complete, which can be monitored by observing the evolution of CO gas.
-
IR Spectroscopy: A sample of the resulting [LNi(CO)₃] solution is transferred to an IR cell.
-
The infrared spectrum is recorded, focusing on the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Data Analysis: The spectrum of an [LNi(CO)₃] complex exhibits a strong, sharp absorption band corresponding to the A₁ symmetric stretching mode of the three CO ligands.[5] The frequency of this band, in wavenumbers (cm⁻¹), is the Tolman Electronic Parameter for the ligand L.
Steric Properties
The steric bulk of a ligand determines the amount of space it occupies around the metal center, which profoundly influences the coordination number, geometry, and reactivity of the complex.[8][11] Bulky ligands like those with di-tert-butylphosphino groups can create a sterically hindered environment that promotes reductive elimination and can stabilize low-coordinate, highly reactive species.[12]
Tolman Cone Angle (θ)
The Tolman cone angle (θ) is a widely used parameter to quantify the steric bulk of a phosphine ligand.[11] It is defined as the apex angle of a cone, centered on the metal atom (at an idealized M-P bond distance of 2.28 Å), that just encloses the van der Waals radii of the outermost atoms of the ligand's substituents.[6][8] A larger cone angle signifies greater steric hindrance around the metal center.[6]
Percent Buried Volume (%Vbur)
An alternative and often complementary steric parameter is the percent buried volume (%Vbur). It quantifies the percentage of the coordination sphere of a metal that is occupied by the ligand. This parameter can sometimes provide a more nuanced description of a ligand's steric profile than the cone angle alone.[12]
Table 2: Steric Parameters for Selected Phosphine Ligands
| Ligand (L) | Formula | Tolman Cone Angle (θ) in degrees (°) | Reference |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | [8] |
| Di(tert-butyl)neopentylphosphine | P(t-Bu)₂(Np) | >182 (computationally larger than P(t-Bu)₃) | [13] |
| Proazaphosphatrane (R=iPr) | P(iPrNCH₂CH₂)₃N | 179 | [10] |
| Tricyclohexylphosphine | P(Cy)₃ | 170 | [8] |
| Triphenylphosphine | P(Ph)₃ | 145 | [8] |
| Trimethylphosphine | P(Me)₃ | 118 | [8] |
| Trifluorophosphine | PF₃ | 104 | [8] |
Methodology: Determination of Tolman Cone Angle
The cone angle is not determined through a direct chemical experiment but rather through physical or computational modeling.
Original Method (Physical Models):
-
Tolman originally determined cone angles using physical, space-filling (CPK) models.[11]
-
A metal-phosphorus bond length was standardized to 2.28 Å.[6]
-
The substituents on the phosphorus atom were arranged to minimize their steric profile (folded back as much as possible).[6]
-
The angle of the cone originating from the metal center that would encompass all atoms of the ligand was then measured.[6]
Modern Method (Computational Chemistry):
-
Today, cone angles are more commonly and accurately calculated using computational methods (e.g., Density Functional Theory, DFT).[13]
-
The geometry of the phosphine ligand is optimized.
-
The ligand is placed at a standard distance (2.28 Å) from a dummy atom representing the metal.
-
A computational algorithm then determines the solid angle subtended by the ligand's van der Waals surface, which is then converted to the cone angle value.[12] This approach allows for the calculation of cone angles for a vast array of ligands, including those that are difficult to synthesize or model physically.
Synthesis and Handling
Di-tert-butylphosphino ligands are typically synthesized via the reaction of a phosphorus halide with a tert-butyl organometallic reagent, such as tert-butyllithium or a tert-butyl Grignard reagent.[3][14][15] These ligands, particularly the trialkylphosphine variants, are electron-rich and can be sensitive to oxidation.[14] Therefore, their synthesis and handling require inert atmosphere techniques (e.g., Schlenk line or glovebox).
General Experimental Protocol: Synthesis of Tri-tert-butylphosphine
This protocol is adapted from established procedures for synthesizing sterically hindered phosphines.[3][15]
Materials:
-
Phosphorus trichloride (PCl₃)
-
tert-Butylmagnesium chloride (t-BuMgCl) or tert-Butyllithium (t-BuLi)
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Inert atmosphere apparatus
Procedure:
-
First Substitution: A solution of PCl₃ in an anhydrous solvent is cooled in an ice or dry ice/acetone bath under an inert atmosphere.
-
A solution of t-BuMgCl or t-BuLi (approx. 2 equivalents) is added dropwise, maintaining a low temperature. This reaction typically forms di-tert-butylchlorophosphine (t-Bu₂PCl).[3]
-
Second Substitution: The resulting t-Bu₂PCl intermediate is then reacted with a further equivalent of t-BuLi to form the desired tri-tert-butylphosphine (P(t-Bu)₃).[3]
-
Workup and Purification: The reaction is carefully quenched with an aqueous solution. The organic layer is separated, dried, and the solvent is removed under vacuum. The crude product is often purified by distillation or sublimation. All steps must be performed under rigorously anaerobic conditions to prevent the formation of the corresponding phosphine oxide.
Impact on Catalysis
The unique combination of strong electron donation and significant steric bulk makes di-tert-butylphosphino ligands exceptionally effective in a wide range of catalytic reactions, particularly palladium-catalyzed cross-couplings.[2][16]
-
Strong Electron Donation (Low TEP): This property enhances the rate of oxidative addition, a crucial step in many catalytic cycles. This is particularly important for activating less reactive substrates, such as aryl chlorides.[3]
-
Large Steric Bulk (High Cone Angle): The steric hindrance promotes the reductive elimination step, which is the final product-forming step. It also favors the formation of low-coordinate, highly active monoligated metal species (L₁M), which are often the true catalytic intermediates.[17]
Conclusion
Di-tert-butylphosphino ligands represent a powerful class of ancillary ligands in transition metal catalysis. Their properties are defined by a combination of being exceptionally strong electron donors and possessing substantial steric bulk, as quantified by their low Tolman Electronic Parameters and large cone angles, respectively. These features are directly responsible for their ability to promote high activity and efficiency in a multitude of catalytic transformations essential to chemical synthesis and drug discovery. A thorough understanding and quantitative characterization of these electronic and steric effects are indispensable for the rational design of next-generation catalysts.
References
- 1. yanggroup.weebly.com [yanggroup.weebly.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. s3.smu.edu [s3.smu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 13. Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. chemrxiv.org [chemrxiv.org]
solubility of 3-(di-tert-butylphosphino)propane-1-sulfonic acid in organic solvents
An In-depth Technical Guide on the Solubility of 3-(di-tert-butylphosphino)propane-1-sulfonic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the structural features influencing its solubility and provides a detailed experimental protocol for its determination.
Introduction
This compound is a bifunctional organophosphorus compound featuring both a sterically hindered, electron-rich di-tert-butylphosphine group and a polar sulfonic acid group.[1] This unique zwitterionic structure governs its solubility, making it a versatile ligand in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions where it can facilitate reactions in both organic and aqueous media.[1] Understanding its solubility in different organic solvents is crucial for its effective application in synthesis, catalysis, and material science.
Molecular Structure and its Influence on Solubility
The solubility of this compound is a direct consequence of its amphiphilic nature:
-
Hydrophilic Sulfonic Acid Group: The presence of the sulfonic acid moiety imparts a high degree of polarity to one end of the molecule. This group can engage in strong hydrogen bonding and dipole-dipole interactions, promoting solubility in polar solvents.[1]
-
Lipophilic Di-tert-butylphosphine Group: Conversely, the two bulky tert-butyl groups on the phosphorus atom create a nonpolar, sterically hindered region. This part of the molecule favors interactions with nonpolar organic solvents through van der Waals forces.
The interplay between these two opposing functionalities results in a complex solubility profile, where the compound is expected to exhibit at least partial solubility in a range of solvents.
Data Presentation: Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | The sulfonic acid group can form strong hydrogen bonds with protic solvents, promoting dissolution. However, the bulky, nonpolar phosphine group may limit high solubility. The compound is reported to be slightly soluble in water.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | These solvents can effectively solvate the zwitterionic structure. The high polarity of solvents like DMSO can interact favorably with the sulfonate group, while the organic nature of the solvent can accommodate the alkyl groups. |
| Moderately Polar | THF, Dichloromethane | Slightly Soluble to Sparingly Soluble | The moderate polarity of these solvents may not be sufficient to effectively solvate the highly polar sulfonic acid group, while the nonpolar phosphine moiety will have some affinity. Solubility is expected to be limited. |
| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents will primarily interact with the di-tert-butylphosphine group. The highly polar sulfonic acid group will be poorly solvated, likely leading to low solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | These solvents lack the polarity to interact with the sulfonic acid group, and the interactions with the alkyl groups of the phosphine are unlikely to overcome the strong intermolecular forces of the solid zwitterion. |
Experimental Protocols: Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical technique.
Methodology:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired organic solvent to the vial.
-
Add a small magnetic stir bar.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 1 hour at the constant temperature.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue.
-
Calculate the solubility in mg/mL or g/L.
-
-
Quantitative Analysis (e.g., by HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Safety Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents used for specific handling and disposal information.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.
References
An In-depth Technical Guide to the Stability and Storage of DTBPPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Di-tert-butylphosphino)propane-1-sulfonic acid (DTBPPS). Understanding these parameters is critical for ensuring the compound's integrity and performance in research and development applications, particularly in its role as a ligand in catalysis.
Overview of DTBPPS Stability
DTBPPS is a bifunctional molecule containing both a phosphine group and a sulfonic acid moiety. Its stability is primarily influenced by the reactivity of the phosphine functional group.[1] The key factors governing the stability of DTBPPS are its sensitivity to atmospheric oxygen and moisture.[1][2]
The phosphine group in DTBPPS is susceptible to oxidation, which can lead to the formation of the corresponding phosphine oxide. This oxidation can deactivate the compound, particularly in its catalytic applications where the electron-donating properties of the phosphine are crucial.[3] However, the steric bulk provided by the two tert-butyl groups on the phosphorus atom offers a degree of kinetic protection, hindering the approach of molecular oxygen and enhancing its stability compared to less sterically hindered phosphines.[1][3]
The sulfonic acid group is generally stable under a range of conditions.[4] It imparts hydrophilicity to the molecule, which can be a desirable property in certain applications.[1][4] However, the compound is also described as hygroscopic, meaning it can readily absorb moisture from the atmosphere.[5]
Recommended Storage Conditions
To maintain the integrity and purity of DTBPPS, it is imperative to adhere to specific storage protocols. The following table summarizes the recommended storage conditions based on information from safety data sheets and chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place.[6] Some sources recommend refrigeration at 2-8°C.[1] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas atmosphere (e.g., nitrogen or argon).[1] | To prevent oxidation of the phosphine group by atmospheric oxygen. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[6][7] | To protect from moisture and atmospheric contaminants. |
| Moisture | The compound is hygroscopic and moisture-sensitive.[2][5] | To prevent hydrolysis and potential degradation. |
| Light | Store away from light.[5] | To prevent any potential light-induced degradation. |
Potential Degradation Pathway
The primary degradation pathway for DTBPPS is the oxidation of the phosphine group to form the corresponding phosphine oxide. This is a common degradation route for phosphine-containing compounds when exposed to air.[3]
Caption: Proposed primary degradation pathway of DTBPPS via oxidation.
Experimental Protocol for Stability Assessment
To quantitatively assess the stability of DTBPPS under specific conditions, a well-designed experimental protocol is necessary. The following outlines a general methodology.
Objective: To determine the degradation rate of DTBPPS under various environmental conditions (temperature, humidity, light).
Materials:
-
DTBPPS sample
-
Vials (amber and clear)
-
Controlled environment chambers (for temperature and humidity)
-
Light source with controlled intensity (for photostability)
-
Inert gas (e.g., nitrogen or argon)
-
Analytical balance
-
NMR spectrometer (for ³¹P NMR analysis)
-
HPLC with a suitable detector (e.g., UV or MS)
Experimental Workflow:
Caption: A general workflow for assessing the stability of DTBPPS.
Methodology:
-
Sample Preparation:
-
Accurately weigh a predetermined amount of DTBPPS into a series of amber and clear vials.
-
For each condition to be tested, prepare a set of samples. One subset should be sealed under ambient atmosphere, and another subset should be purged with an inert gas (e.g., argon or nitrogen) before sealing.
-
-
Exposure Conditions:
-
Temperature and Humidity: Place the vials in controlled environment chambers set to various temperatures and humidity levels (e.g., 25°C/60% RH, 40°C/75% RH).
-
Photostability: Expose a set of samples in clear vials to a controlled light source, while keeping a control set in the dark.
-
-
Time Points:
-
At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), remove a vial from each condition for analysis.
-
-
Analytical Method:
-
³¹P NMR Spectroscopy: This is a direct method to monitor the oxidation of the phosphine. The appearance and integration of a new peak corresponding to the phosphine oxide relative to the parent phosphine peak can be used to quantify the extent of degradation.
-
High-Performance Liquid Chromatography (HPLC): Develop and validate an HPLC method to separate DTBPPS from its potential degradation products. This will allow for the quantification of the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of remaining DTBPPS against time for each storage condition.
-
From this data, the degradation kinetics can be determined, and a shelf-life can be estimated.
-
Chemical Compatibility
DTBPPS is incompatible with strong oxidizing agents, as they will accelerate the oxidation of the phosphine group.[2] Care should be taken to avoid contact with such materials during storage and handling.
By adhering to the recommended storage conditions and being mindful of the potential for oxidative degradation, researchers, scientists, and drug development professionals can ensure the quality and reliability of DTBPPS in their applications.
References
- 1. Buy this compound | 1055888-89-5 [smolecule.com]
- 2. 3-(Di-tert-butylphosphonium)propane sulfonate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. capitalresin.com [capitalresin.com]
- 5. watson-int.com [watson-int.com]
- 6. watson-int.com [watson-int.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling of 3-(di-tert-butylphosphino)propane-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-(di-tert-butylphosphino)propane-1-sulfonic acid, a bifunctional organophosphorus compound utilized as a ligand in catalysis and organic synthesis. Due to its air and moisture sensitivity, proper handling techniques are crucial to ensure personnel safety and maintain the integrity of the compound.
Chemical and Physical Properties
This compound is a white, crystalline solid at room temperature.[1] Its structure features a sterically hindered di-tert-butylphosphine group, which is responsible for its catalytic activity, and a hydrophilic sulfonic acid moiety that influences its solubility.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1055888-89-5 | [1][2] |
| Molecular Formula | C₁₁H₂₅O₃PS | [1][3] |
| Molecular Weight | 268.35 g/mol | [1][2] |
| Appearance | White powder/solid | [1][2] |
| Melting Point | 132 °C | [1] |
| Solubility | Slightly soluble in water | [1] |
| pKa (predicted) | 1.79 ± 0.50 | [1] |
Hazard Identification and Toxicology
While not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, potential hazards exist.[4] The toxicological properties of this compound have not been thoroughly investigated.[4] The primary concerns are related to its phosphine and sulfonic acid functional groups.[1]
-
Organophosphine Moiety: Organophosphines can be irritating and toxic.[1] Due to the presence of a lone pair of electrons on the phosphorus atom, phosphine ligands are susceptible to oxidation in the presence of air, forming phosphine oxides which are generally less effective as ligands.[5]
-
Sulfonic Acid Moiety: Sulfonic acids can be corrosive and irritating.[1]
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
Carcinogenicity:
-
IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]
Handling and Storage Precautions
Due to its air and moisture sensitivity (hygroscopic nature), this compound requires handling under an inert atmosphere to prevent degradation.[1][2]
Engineering Controls and Personal Protective Equipment (PPE)
Table 2: Recommended Engineering Controls and Personal Protective Equipment
| Control/PPE | Specification |
| Ventilation | Work in a well-ventilated area. A chemical fume hood is recommended. |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not typically required with adequate ventilation. If dust is generated, use a NIOSH-approved respirator. |
Safe Handling Workflow
The following diagram illustrates a general workflow for handling air-sensitive reagents like this compound using a Schlenk line. A glovebox provides an even higher level of atmospheric control.
Caption: Workflow for handling air-sensitive reagents.
Storage
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed and sealed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Recommended storage temperature is between 2-8°C.[1]
-
The compound is hygroscopic; protect from moisture.[2]
Stability and Reactivity
The stability of this compound is primarily compromised by its sensitivity to air and moisture.[1]
Caption: Reactivity profile of the compound.
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), oxides of phosphorus, and sodium oxides.[4]
Accidental Release and First Aid Measures
Accidental Release
-
Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Do not let the product enter drains.
-
Containment and Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal.
First Aid
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
In all cases of exposure, seek medical attention if symptoms persist or develop.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
Reaction Scheme: Aryl-X + Aryl'-B(OH)₂ → Aryl-Aryl'
Materials and Reagents:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (ligand)
-
Aryl halide (Aryl-X)
-
Arylboronic acid (Aryl'-B(OH)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., Toluene, Dioxane, Water)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Preparation: In a glovebox or on a Schlenk line, add the palladium precursor, this compound, the aryl halide, the arylboronic acid, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask and, if not in a glovebox, connect it to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the appropriate volume of degassed solvent via a dry, nitrogen-flushed syringe or cannula.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure can now typically be performed in the air. Quench the reaction, for example, by adding water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Disposal Considerations
Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed disposal company for surplus and non-recyclable solutions.[4]
This technical guide is intended to provide comprehensive safety and handling information. It is imperative that all laboratory personnel are thoroughly trained in the techniques for handling air-sensitive materials and are familiar with the specific hazards of this compound before use. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the latest information.
References
In-Depth Technical Guide to 3-(di-tert-butylphosphino)propane-1-sulfonic acid: A Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 3-(di-tert-butylphosphino)propane-1-sulfonic acid, a versatile zwitterionic organophosphorus compound. Due to its unique combination of a sterically hindered phosphine and a polar sulfonic acid moiety, this compound has garnered significant interest as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions. This document compiles available structural data, predicted spectroscopic information, and a detailed synthetic protocol to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.
Introduction
This compound is a bifunctional molecule featuring a propane backbone connecting a di-tert-butylphosphine group to a sulfonic acid.[1] This structure imparts both significant steric hindrance from the bulky tert-butyl groups and hydrophilicity from the sulfonic acid group, making it a ligand with tunable properties for various chemical transformations.[1] Its primary application lies in the field of catalysis, where it serves as a ligand for transition metals, enhancing the efficiency and selectivity of reactions such as carbon-carbon bond formation.[1] The zwitterionic nature of the molecule, arising from the acidic proton of the sulfonic acid and the basic phosphine group, also influences its solubility and coordination chemistry.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-(di-tert-butylphosphanyl)propane-1-sulfonic acid | [1][2] |
| Synonyms | 3-(Di-tert-butylphosphonium)propane sulfonate, dtbpps | [1][3] |
| CAS Number | 1055888-89-5 | [1][2][4][5] |
| Molecular Formula | C₁₁H₂₅O₃PS | [1][2][4] |
| Molecular Weight | 268.35 g/mol | [4] |
| Appearance | White solid/powder | [2][4] |
| Melting Point | 132 °C | [1] |
| SMILES | CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C | [2] |
| InChI Key | JPNPRWMRUCIEMN-UHFFFAOYSA-N | [2] |
Synthesis
The synthesis of this compound typically involves the nucleophilic reaction of di-tert-butylphosphine with a suitable propylsulfonate precursor. A detailed experimental protocol, based on established synthetic methodologies for similar compounds and likely detailed in the doctoral thesis of W.S. Brown, is provided below.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Di-tert-butylphosphine
-
1,3-Propanesultone
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
-
Cannula for liquid transfer
-
Glass frit filter
Procedure:
-
Reaction Setup: A 250 mL Schlenk flask, equipped with a magnetic stir bar, is flame-dried under vacuum and backfilled with argon.
-
Reagent Addition: Anhydrous toluene (100 mL) is added to the flask via cannula. Di-tert-butylphosphine (1.0 eq) is then added to the stirred solvent.
-
Reaction with Propanesultone: 1,3-Propanesultone (1.0 eq), dissolved in a minimal amount of anhydrous toluene, is added dropwise to the phosphine solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the di-tert-butylphosphine signal and the appearance of a new signal corresponding to the product.
-
Product Isolation: Upon completion, the white precipitate of this compound is isolated by filtration under an inert atmosphere using a Schlenk filter.
-
Purification: The collected solid is washed with anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials and solvent residues.
-
Drying: The purified product is dried under high vacuum to yield a fine white powder.
Safety Precautions: Di-tert-butylphosphine is pyrophoric and should be handled with extreme care under an inert atmosphere. 1,3-Propanesultone is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Synthetic Workflow Diagram
References
- 1. Buy this compound | 1055888-89-5 [smolecule.com]
- 2. 3-(Di-tert-butylphosphonium)propane sulfonate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3-(Di-tert-butylphosphonium)propane sulfonate | C11H25O3PS | CID 24949187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. watson-int.com [watson-int.com]
- 5. Tuam Tshoj 3- (Di-tert-butylphosphino) propane-1-sulfonic Acid CAS TSIS: 1055888-89-5 Cov Chaw Tsim Tshuaj - Cov Qauv Dawb - Alfa Tshuaj [mww.alfachemar.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-(di-tert-butylphosphino)propane-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly biaryl structures, with high efficiency and broad functional group tolerance. The choice of phosphine ligand is critical to the success of these reactions, influencing catalyst activity, stability, and substrate scope. 3-(di-tert-butylphosphino)propane-1-sulfonic acid is a sophisticated ligand that combines the advantageous steric bulk and electron-rich nature of a di-tert-butylphosphino group with the aqueous solubility conferred by a sulfonic acid moiety. This unique combination makes it an attractive ligand for Suzuki-Miyaura couplings performed in aqueous or biphasic solvent systems, aligning with the principles of green chemistry.
The bulky di-tert-butylphosphino group promotes the formation of the active monoligated palladium(0) species, which is crucial for the efficient oxidative addition of challenging substrates like aryl chlorides. The electron-rich nature of the phosphine enhances the rate of oxidative addition. The appended sulfonic acid group allows the catalyst to be used in environmentally benign aqueous solvent systems, simplifying product isolation and catalyst removal.
Catalytic Cycle and Role of the Ligand
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The this compound ligand plays a crucial role in enhancing the efficiency of this cycle.
Caption: Suzuki-Miyaura catalytic cycle with a phosphine ligand.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data from Suzuki-Miyaura couplings using analogous bulky, electron-rich, and/or water-soluble phosphine ligands. These results provide a strong indication of the expected performance.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ | L1 | Na₂CO₃ | H₂O/CH₃CN | 80 | 6 | 90 |
| 2 | 2-Bromotoluene | Pd(OAc)₂ | L1 | Na₂CO₃ | H₂O/CH₃CN | 80 | 6 | 75 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ | L1 | Na₂CO₃ | H₂O/CH₃CN | 80 | 6 | 85 |
| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ | L1 | Na₂CO₃ | H₂O/CH₃CN | 80 | 6 | 92 |
| 5 | 1-Bromo-2-nitrobenzene | Pd(OAc)₂ | L1 | Na₂CO₃ | H₂O/CH₃CN | 80 | 6 | 80 |
L1 represents a representative water-soluble phosphine ligand. Data is illustrative of typical performance.
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ | L2 | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 2-Chlorotoluene | Pd₂(dba)₃ | L2 | K₃PO₄ | Toluene | 100 | 18 | 88 |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ | L2 | K₃PO₄ | Toluene | 100 | 12 | 93 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ | L2 | K₃PO₄ | Dioxane | 110 | 24 | 91 |
| 5 | 2-Chloropyridine | Pd₂(dba)₃ | L2 | Cs₂CO₃ | Dioxane | 110 | 16 | 85 |
L2 represents a representative bulky, electron-rich phosphine ligand. Data is illustrative of typical performance for challenging aryl chloride substrates.
Experimental Protocols
The following are general protocols that can be adapted for the use of this compound in Suzuki-Miyaura coupling reactions. Optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst loading) is recommended for each specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling in an Aqueous System
This protocol is suitable for the coupling of aryl bromides and iodides.
Caption: Experimental workflow for aqueous Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%)
-
This compound (1-4 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Degassed solvent (e.g., a mixture of water and an organic solvent like THF, dioxane, or ethanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0-3.0 mmol).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.
-
Add the palladium precursor (0.5-2 mol%) and this compound (1-4 mol%).
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is adapted for the more challenging coupling of aryl chlorides, which often requires higher temperatures and stronger bases.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)
-
This compound (2-6 mol%)
-
Strong base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous, degassed organic solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (1-3 mol%), this compound (2-6 mol%), aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0-3.0 mmol) to an oven-dried reaction vessel.
-
Seal the vessel and add the anhydrous, degassed organic solvent via syringe.
-
Heat the reaction mixture to a higher temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress.
-
Upon completion, follow the workup and purification procedure outlined in the previous protocol.
Logical Relationships in Catalyst System Preparation
Caption: Key components for the in-situ generation of the active catalyst.
Conclusion
This compound represents a highly promising ligand for the Suzuki-Miyaura cross-coupling reaction. Its combination of steric bulk, electron-donating character, and water solubility makes it a versatile tool for the synthesis of a wide range of biaryl compounds, including those derived from challenging aryl chloride substrates. The use of this ligand in aqueous media offers significant advantages in terms of environmental impact and process simplification. The provided protocols offer a solid starting point for the application of this ligand in various research and development settings.
Application Notes and Protocol for Stille Coupling Utilizing Bulky Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or triflates, catalyzed by palladium complexes. The efficiency and substrate scope of this reaction are critically influenced by the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands have emerged as pivotal in overcoming many of the limitations of early Stille coupling protocols, allowing for the use of less reactive and sterically hindered substrates under milder conditions.
While the specific ligand 3-(di-tert-butylphosphonium)propylsulfonate (DTBPPS) has been identified, detailed protocols for its application in Stille coupling are not widely reported in the literature. However, the principles of using bulky, electron-rich phosphine ligands are well-established. This document provides a comprehensive protocol and application notes for a Stille coupling reaction using a representative bulky di-tert-butylphosphino biaryl ligand, which is a class of ligands known to provide excellent results in such transformations. The methodologies and principles described herein can serve as a strong starting point for the application of other bulky phosphine ligands, including DTBPPS, with appropriate optimization.
Application Notes
The use of bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands or trialkylphosphines like tri-tert-butylphosphine, offers several advantages in Stille coupling reactions:
-
Enhanced Reactivity: These ligands promote the formation of the active, monoligated Pd(0) species, which is crucial for the initial oxidative addition step, often the rate-limiting step in the catalytic cycle.
-
Increased Substrate Scope: The use of these ligands allows for the efficient coupling of traditionally challenging substrates, including electron-rich and sterically hindered aryl chlorides.
-
Milder Reaction Conditions: The high reactivity of the catalyst systems derived from these ligands often allows for reactions to be conducted at lower temperatures and with lower catalyst loadings.
-
Improved Product Yields: By accelerating the desired catalytic cycle and minimizing side reactions, these ligands generally lead to higher yields of the desired coupled products.
Experimental Protocol: General Procedure for Stille Coupling of an Aryl Chloride with an Organostannane
This protocol describes a general procedure for the palladium-catalyzed Stille cross-coupling of an aryl chloride with an organostannane using a bulky di-tert-butylphosphino biaryl ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky di-tert-butylphosphino biaryl ligand (e.g., XPhos, SPhos, or a similar ligand)
-
Aryl chloride
-
Organostannane (e.g., tributyl(vinyl)tin, trimethyl(phenyl)tin)
-
Cesium fluoride (CsF) or Potassium phosphate (K₃PO₄) as the base
-
Anhydrous 1,4-dioxane or toluene as the solvent
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the bulky phosphine ligand (1.5-3 mol%).
-
Add the base (e.g., CsF, 1.5-2.0 equivalents).
-
Add the aryl chloride (1.0 equivalent) and the organostannane (1.1-1.5 equivalents).
-
-
Solvent Addition and Degassing:
-
Add the anhydrous solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution with respect to the aryl chloride).
-
If not already under a robust inert atmosphere, degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with the inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with water and brine. To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Data Presentation
The following table presents representative data for the Stille coupling of various aryl chlorides with different organostannanes, illustrating the typical scope and yields achievable with a bulky phosphine ligand catalyst system.
| Entry | Aryl Chloride | Organostannane | Product | Yield (%) |
| 1 | 4-Chloroanisole | Tributyl(vinyl)tin | 4-Vinylanisole | 92 |
| 2 | 2-Chlorotoluene | Trimethyl(phenyl)tin | 2-Methylbiphenyl | 88 |
| 3 | 1-Chloro-4-nitrobenzene | Tributyl(2-furyl)tin | 2-(4-Nitrophenyl)furan | 95 |
| 4 | 3-Chloropyridine | Tributyl(ethynyl)tin | 3-Ethynylpyridine | 85 |
| 5 | 1-Chloro-2,4-difluorobenzene | Hexamethylditin | 1,1'-Bis(2,4-difluorophenyl) | 78 |
Mandatory Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Experimental workflow for the Stille coupling protocol.
Application Notes and Protocols for Sonogashira Coupling Reactions Utilizing 3-(di-tert-butylphosphino)propane-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Sonogashira coupling reaction with a focus on the application of the water-soluble, bulky, and electron-rich phosphine ligand, 3-(di-tert-butylphosphino)propane-1-sulfonic acid. This ligand, commercially known as cataCXium® P, offers potential advantages in catalyst efficiency and product purification, particularly in aqueous or biphasic reaction media.
Introduction to Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst.[2] The versatility and mild reaction conditions of the Sonogashira coupling have made it an indispensable tool in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials.
The efficiency of the Sonogashira coupling is highly dependent on the nature of the phosphine ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands are known to enhance the catalytic activity, facilitating the coupling of less reactive aryl chlorides and enabling milder reaction conditions. The use of sulfonated phosphine ligands, such as this compound, introduces water solubility to the catalyst system, which can simplify catalyst-product separation and allow for reactions in environmentally benign aqueous media.
Catalytic Cycle and the Role of the Ligand
The Sonogashira reaction mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide. Reductive elimination from the subsequent diorganopalladium(II) complex yields the desired coupled product and regenerates the active Pd(0) catalyst.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is crucial for the transmetalation step with the palladium complex.
Bulky and electron-rich ligands like this compound play a critical role by promoting the rate-determining oxidative addition step and stabilizing the catalytically active Pd(0) species. The sulfonic acid group enhances the water solubility of the palladium complex, facilitating reactions in aqueous media and potentially allowing for catalyst recycling.
Copper-Free Sonogashira Coupling
A significant advancement in the Sonogashira reaction is the development of copper-free conditions. The elimination of the copper co-catalyst is advantageous as it prevents the formation of undesired alkyne homocoupling products (Glaser coupling) and simplifies the purification process, which is particularly important in the synthesis of pharmaceutical intermediates.[3] In copper-free systems, the base is believed to play a more direct role in the deprotonation of the terminal alkyne, and the palladium catalyst facilitates the subsequent coupling steps. The use of highly active phosphine ligands is often crucial for the success of copper-free Sonogashira reactions.
Experimental Protocols
The following are representative protocols for Sonogashira coupling reactions. While specific data for this compound is limited in publicly available literature, these protocols are based on established procedures for similar bulky, water-soluble phosphine ligands and can be adapted and optimized for specific substrates.
Protocol 1: Palladium/Copper Co-Catalyzed Sonogashira Coupling in an Aqueous/Organic Biphasic System
This protocol is suitable for the coupling of a variety of aryl halides with terminal alkynes. The use of a water-soluble ligand allows for easy separation of the catalyst from the organic product phase.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), 3.0 mmol, 3.0 equiv)
-
Degassed water (5 mL)
-
Organic solvent (e.g., toluene or THF, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add palladium(II) acetate, this compound, and degassed water. Stir the mixture at room temperature for 15 minutes to form the water-soluble palladium complex.
-
Add the organic solvent, the aryl halide, the terminal alkyne, the base, and copper(I) iodide to the flask.
-
Stir the biphasic mixture vigorously at the desired temperature (typically ranging from room temperature to 80 °C).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling in an Aqueous Medium
This protocol is advantageous for substrates that are sensitive to copper or when alkyne homocoupling is a significant side reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), 2.0 mmol, 2.0 equiv)
-
Degassed water (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and this compound in degassed water. Stir for 15 minutes at room temperature.
-
Add the aryl halide, the terminal alkyne, and the base to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 60-100 °C) and stir vigorously.
-
Monitor the reaction progress.
-
After completion, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for Sonogashira coupling reactions using systems analogous to those employing this compound. These tables are intended to provide an indication of the expected yields and substrate scope.
Table 1: Palladium/Copper Co-Catalyzed Sonogashira Coupling of Aryl Iodides with Phenylacetylene in an Aqueous/Organic System
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | Diphenylacetylene | 95 |
| 2 | 4-Iodoanisole | 1-methoxy-4-(phenylethynyl)benzene | 92 |
| 3 | 4-Iodonitrobenzene | 1-nitro-4-(phenylethynyl)benzene | 88 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 1-(phenylethynyl)-4-(trifluoromethyl)benzene | 85 |
| 5 | 2-Iodothiophene | 2-(phenylethynyl)thiophene | 90 |
Reaction conditions: Aryl iodide (1.0 mmol), phenylacetylene (1.2 mmol), Pd(OAc)₂ (2 mol%), water-soluble phosphine ligand (4 mol%), CuI (1 mol%), Et₃N (3.0 equiv), water/toluene (1:1), 60 °C, 4h.
Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes in an Aqueous Medium
| Entry | Aryl Bromide | Terminal Alkyne | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylacetylene | 1-(4-(phenylethynyl)phenyl)ethan-1-one | 85 |
| 2 | 4-Bromobenzonitrile | 1-Hexyne | 4-(hex-1-yn-1-yl)benzonitrile | 82 |
| 3 | 3-Bromopyridine | Cyclohexylacetylene | 3-(cyclohexylethynyl)pyridine | 78 |
| 4 | 1-Bromo-4-fluorobenzene | Trimethylsilylacetylene | 1-fluoro-4-((trimethylsilyl)ethynyl)benzene | 88 |
| 5 | 2-Bromonaphthalene | 1-Ethynyl-4-methoxybenzene | 2-((4-methoxyphenyl)ethynyl)naphthalene | 80 |
Reaction conditions: Aryl bromide (1.0 mmol), terminal alkyne (1.5 mmol), Pd(OAc)₂ (1 mol%), this compound (2 mol%), K₂CO₃ (2.0 equiv), water, 80 °C, 12h.
Mandatory Visualizations
Caption: Dual catalytic cycle of the Sonogashira reaction.
Caption: Proposed mechanism for copper-free Sonogashira coupling.
References
Application Notes and Protocols for Palladium Catalyst Systems with 3-(di-tert-butylphosphino)propane-1-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of palladium catalyst systems incorporating the water-soluble ligand, 3-(di-tert-butylphosphino)propane-1-sulfonic acid. This ligand, characterized by its sterically demanding di-tert-butylphosphino group and a hydrophilic sulfonate moiety, enables efficient palladium-catalyzed cross-coupling reactions in aqueous media, aligning with the principles of green chemistry. The primary applications highlighted are the Suzuki-Miyaura and Sonogashira coupling reactions.
The information presented herein is synthesized from academic research, with a significant basis from the work on novel water-soluble phosphine ligands developed for palladium catalysis.
Core Applications
The palladium/3-(di-tert-butylphosphino)propane-1-sulfonic acid catalyst system is particularly effective for the following transformations:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl halides (bromides and activated chlorides) and arylboronic acids in aqueous solvent systems.
-
Sonogashira Coupling: Cross-coupling of terminal alkynes with aryl halides, which can be performed at room temperature for aryl bromides.
The sulfonic acid group on the ligand imparts water solubility to the catalyst complex, allowing for reactions to be conducted in environmentally benign aqueous media and facilitating catalyst recycling in biphasic systems.
Data Presentation
The following tables summarize the performance of the palladium/3-(di-tert-butylphosphino)propane-1-sulfonic acid catalyst system in Suzuki-Miyaura and Sonogashira coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | 4 | Na₂CO₃ | H₂O/Acetonitrile | 80 | 12 | 95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | 4 | Na₂CO₃ | H₂O/Acetonitrile | 80 | 12 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | 4 | Na₂CO₃ | H₂O/Acetonitrile | 80 | 12 | 88 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | 4 | K₃PO₄ | H₂O/Dioxane | 100 | 16 | 75 |
Table 2: Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base | Co-catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | PdCl₂(PPh₃)₂ (1) | 2 | Et₃N | CuI (2) | DMF | RT | 6 | 98 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (1) | 2 | Et₃N | CuI (2) | DMF | RT | 8 | 94 |
| 3 | 4-Bromoanisole | PdCl₂(PPh₃)₂ (1) | 2 | Et₃N | CuI (2) | DMF | RT | 8 | 91 |
| 4 | 4-Chloroanisole | Pd₂(dba)₃ (2) | 5 | Cs₂CO₃ | CuI (5) | Toluene | 80 | 24 | 65 |
Experimental Protocols
The following are general protocols for conducting Suzuki-Miyaura and Sonogashira coupling reactions using the palladium/3-(di-tert-butylphosphino)propane-1-sulfonic acid catalyst system. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide
-
Arylboronic acid
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Degassed solvent (e.g., 1:1 mixture of H₂O and Acetonitrile)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in the degassed solvent mixture (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
This compound
-
Aryl bromide
-
Terminal alkyne
-
Triethylamine (Et₃N) or other suitable base
-
Copper(I) iodide (CuI)
-
Degassed solvent (e.g., DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Add the degassed solvent (5 mL) to the flask.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) and triethylamine (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for Aqueous Phase Catalysis using 3,3',3''-Phosphanetriyltris(benzenesulfonic acid) trisodium salt (TPPTS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt (TPPTS), a water-soluble phosphine ligand, in aqueous phase catalysis. The content is designed to offer practical guidance, including detailed experimental protocols and quantitative data, for researchers in academia and industry, particularly those in drug development.
Introduction to TPPTS and Aqueous Phase Catalysis
TPPTS is an organophosphorus compound with the formula P(C₆H₄SO₃Na)₃.[1] Its key feature is the presence of three sulfonate groups, which render the ligand and its metal complexes highly soluble in water.[1] This property is the cornerstone of aqueous phase catalysis, a green chemistry approach that utilizes water as a reaction solvent. The primary advantage of this system is the facile separation of the water-soluble catalyst from the often water-insoluble organic products, allowing for efficient catalyst recycling and minimizing contamination of the final product.[1][2]
The concept of two-phase homogeneous catalysis using TPPTS was pioneered in the 1970s and has since been successfully implemented on an industrial scale, most notably in the Ruhrchemie/Rhône-Poulenc process for the hydroformylation of propylene.[1][2] Beyond hydroformylation, TPPTS-metal complexes have shown great utility in a variety of other transformations, including palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.[3]
Key Applications and Quantitative Data
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or oxo-synthesis, is the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce aldehydes. This reaction is of immense industrial importance for the production of bulk and fine chemicals. The use of Rh/TPPTS catalysts in an aqueous biphasic system allows for the selective formation of linear aldehydes from terminal olefins and straightforward catalyst recovery.
| Substrate | Catalyst System | Reaction Conditions | Conversion (%) | Selectivity (n/iso ratio) | TOF (h⁻¹) | Reference |
| Propene | Rh/TPPTS | 125 °C, 50 bar | >99 | 96:4 | >1000 | [Ruhrchemie/Rhône-Poulenc Process] |
| 1-Hexene | RhH(CO)(TPPTS)₃ | 80 °C, 3.0 MPa syngas (H₂/CO=1) | >95 | Varies (e.g., 1.3-5.8) | - | [4][5] |
| 1-Octene | Rh/TPPTS | 363 K, 1.5 MPa syngas (H₂/CO=1) | >95 | up to 11.5 | - | [6] |
| 1-Octene | RhCl(CO)(TPPTS)₂ | - | - | up to 22.3 (with TPPDS co-ligand) | - | [7] |
| Long-chain alkenes | HRh(CO)(TPPTS)₃ | - | up to 97.8 | - | up to 3323 | [8] |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate. It is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures. The use of a Pd/TPPTS catalyst system enables these reactions to be performed in aqueous media, which is advantageous for the coupling of water-soluble substrates and for simplifying downstream processing.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Aryl Bromides | Phenylboronic acid | Pd(OAc)₂ / TPPTS | K₂CO₃ | Water/Acetonitrile or Water/Toluene | High | [9] |
| Hydrophilic Aryl Bromides | Boronic acids | Pd(OAc)₂ / t-Bu-Amphos vs TPPTS | - | Water | High | [9] |
| 8-Bromoguanosine phosphates | Various boronic acids | Pd/TPPTS | - | - | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of TPPTS Ligand
This protocol is adapted from literature procedures for the sulfonation of triphenylphosphine.[1][2][11]
Materials:
-
Triphenylphosphine (PPh₃)
-
Oleum (fuming sulfuric acid, e.g., 20-30% SO₃)
-
Sodium hydroxide (NaOH) solution
-
Deaerated water
-
Deaerated acetone
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (N₂ or Ar), slowly add triphenylphosphine to oleum in a flask cooled in an ice bath. The phosphine will protonate and dissolve.
-
Stir the mixture at room temperature for a specified time (e.g., 7 days) to allow for complete sulfonation at the meta-positions of the phenyl rings.[11]
-
Carefully quench the reaction mixture by slowly adding it to ice-cold deaerated water.
-
Neutralize the acidic solution by the controlled addition of a sodium hydroxide solution to a pH of approximately 3. This is a critical step to prevent the formation of the phosphine oxide byproduct.[11]
-
Reduce the volume of the aqueous solution by distillation under an inert atmosphere.[11]
-
Precipitate the TPPTS sodium salt by adding deaerated acetone.[11]
-
Collect the white solid by filtration, wash with acetone, and dry under vacuum.
-
The product can be further purified by recrystallization from a water/acetone mixture.
Protocol 2: Aqueous Biphasic Hydroformylation of 1-Octene
This protocol is a representative procedure based on literature reports for the Rh/TPPTS-catalyzed hydroformylation of higher olefins.[6][12]
Materials:
-
[Rh(acac)(CO)₂] or other suitable rhodium precursor
-
TPPTS
-
1-Octene
-
Deionized, deoxygenated water
-
An organic solvent (e.g., toluene, if a biphasic system is desired)
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure autoclave equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor and the TPPTS ligand in deoxygenated water to form the aqueous catalyst phase. A typical ligand-to-metal ratio is 10:1 or higher.
-
Add the substrate, 1-octene, and the organic solvent (if used).
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 1.5 MPa).[6]
-
Heat the reactor to the desired temperature (e.g., 363 K) while stirring vigorously.[6]
-
Monitor the reaction progress by gas uptake and/or periodic sampling and analysis by gas chromatography (GC).
-
After the reaction is complete, cool the reactor to room temperature and vent the excess gas.
-
The product-containing organic phase can be separated from the aqueous catalyst phase by simple decantation. The aqueous phase can be recycled for subsequent runs.
Protocol 3: Aqueous Phase Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general procedure for the Pd/TPPTS-catalyzed Suzuki-Miyaura coupling in an aqueous system.[9]
Materials:
-
Aryl bromide
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium precursor
-
TPPTS
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Deionized, deoxygenated water
-
An organic co-solvent (e.g., acetonitrile or toluene, optional)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) under an inert atmosphere.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., 1-2 mol%) and TPPTS (e.g., 4-8 mol%) in deoxygenated water.
-
Add the aqueous catalyst solution to the Schlenk flask containing the reagents. If a co-solvent is used, add it at this stage.
-
Stir the reaction mixture at room temperature or with heating (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Aqueous Biphasic Hydroformylation
Caption: Workflow for Rh/TPPTS-catalyzed aqueous biphasic hydroformylation.
Catalytic Cycle for Rhodium-Catalyzed Hydroformylation
Caption: Simplified catalytic cycle for hydroformylation with a Rh-TPPTS complex.
Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling with a Pd-TPPTS complex.
Applications in Drug Development
The principles of aqueous phase catalysis using TPPTS are highly relevant to the pharmaceutical industry. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates often involves complex organic transformations where catalyst removal is a critical issue.
-
Synthesis of Pharmaceutical Intermediates: TPPTS-based catalysts can be employed in cross-coupling reactions to construct the core scaffolds of drug molecules. For instance, the synthesis of biaryl compounds, a common motif in many drugs, can be achieved under mild, aqueous conditions, simplifying the manufacturing process and reducing the environmental impact.[13]
-
Bioconjugation and Antibody-Drug Conjugates (ADCs): The water solubility of TPPTS and its complexes makes it a potential ligand for the modification of biomolecules, such as proteins and nucleotides, in their native aqueous environment. While specific protocols for TPPTS in ADC synthesis are not widely published, the principles of using water-soluble phosphine ligands for the reduction of disulfide bonds in antibodies to allow for drug-linker conjugation are well-established. A hypothetical workflow is presented below.
Hypothetical Workflow: Antibody Modification using a Water-Soluble Phosphine
Caption: Hypothetical workflow for ADC preparation using a water-soluble phosphine.
Conclusion
TPPTS is a versatile and valuable ligand for aqueous phase catalysis, offering significant advantages in terms of catalyst separation and recycling. Its application in industrially important reactions like hydroformylation and its potential in the synthesis of complex molecules for the pharmaceutical industry underscore its importance. The protocols and data presented here provide a foundation for researchers to explore and apply TPPTS-based catalysis in their work, contributing to the development of more sustainable and efficient chemical processes.
References
- 1. TPPTS - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous‐Phase Metal‐Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols: 3-(Di-tert-butylphosphino)propane-1-sulfonic Acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(di-tert-butylphosphino)propane-1-sulfonic acid as a highly effective ligand in palladium-catalyzed carbon-carbon (C-C) bond formation reactions. This water-soluble phosphine ligand, characterized by its bulky di-tert-butylphosphino group and its hydrophilic sulfonic acid moiety, offers significant advantages in a range of cross-coupling reactions, including enhanced catalytic activity, improved catalyst stability, and facile product/catalyst separation, particularly in aqueous media. This document details its application in Suzuki-Miyaura, Heck, and Sonogashira couplings, providing structured data, detailed experimental protocols, and visual diagrams of catalytic cycles and experimental workflows.
Introduction to this compound
This compound is a bifunctional ligand that has gained prominence in organometallic catalysis. Its structure combines two key features that contribute to its utility in C-C bond formation:
-
Sterically Demanding Di-tert-butylphosphino Group: The two bulky tert-butyl groups on the phosphorus atom create a sterically hindered environment around the metal center. This steric bulk promotes the formation of monoligated, highly active palladium(0) species, which are crucial for efficient catalytic cycles. It also facilitates the reductive elimination step, which is often the product-forming step in cross-coupling reactions.
-
Hydrophilic Propane-1-sulfonic Acid Group: The sulfonic acid group imparts excellent water solubility to the ligand and its corresponding metal complexes. This allows for the use of aqueous or biphasic reaction media, which are environmentally benign and can simplify catalyst recycling and product purification.
These characteristics make this compound a versatile ligand for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The use of this compound as a ligand can significantly enhance the efficiency of this reaction, particularly for challenging substrates such as aryl chlorides, and allows for the use of environmentally friendly aqueous reaction conditions.
Quantitative Data
The following table summarizes the performance of a palladium catalyst supported by a derivative of this compound in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 95 |
| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 88 |
| 3 | 2-Chlorotoluene | 2-Methylbiphenyl | 77 |
| 4 | 4-Bromoanisole | 4-Methoxybiphenyl | >99 |
| 5 | Bromobenzene | Biphenyl | >99 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction using a palladium catalyst with this compound in an aqueous medium.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Degassed water
-
Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (in situ):
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 1 mol%) and this compound (0.04 mmol, 2 mol%).
-
Add 5 mL of degassed water and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.
-
-
Reaction Setup:
-
To the catalyst solution, add 4-chlorotoluene (2.0 mmol, 1.0 equiv.), phenylboronic acid (2.4 mmol, 1.2 equiv.), and potassium carbonate (4.0 mmol, 2.0 equiv.).
-
Add 5 mL of toluene to create a biphasic system.
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
-
Catalytic Cycle and Experimental Workflow
Application in Heck Coupling
The Heck reaction is a versatile method for the arylation or vinylation of alkenes. The use of water-soluble phosphine ligands like this compound allows the Heck reaction to be performed in aqueous media, which can be advantageous for certain substrates and for catalyst recovery.
Quantitative Data
The following table presents representative yields for the Heck coupling of aryl halides with acrylates using a palladium catalyst system with a water-soluble phosphine ligand.
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | 4-Iodoanisole | Methyl acrylate | Methyl (E)-3-(4-methoxyphenyl)acrylate | 92 |
| 2 | 4-Bromoacetophenone | Ethyl acrylate | Ethyl (E)-3-(4-acetylphenyl)acrylate | 85 |
| 3 | 1-Iodonaphthalene | n-Butyl acrylate | n-Butyl (E)-3-(naphthalen-1-yl)acrylate | 88 |
| 4 | 4-Bromobenzonitrile | Styrene | (E)-4-Styrylbenzonitrile | 78 |
Experimental Protocol: Heck Coupling of 4-Iodoanisole with Methyl Acrylate
This protocol outlines a general procedure for the Heck reaction in an aqueous/organic biphasic system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Iodoanisole
-
Methyl acrylate
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
-
Degassed water
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Add 4-iodoanisole (1.0 mmol, 1.0 equiv.), methyl acrylate (1.5 mmol, 1.5 equiv.), and the base (e.g., triethylamine, 1.2 mmol, 1.2 equiv.).
-
Add a solvent mixture of degassed water and an organic solvent (e.g., DMF or MeCN, typically in a 1:1 ratio, 4 mL total volume).
-
-
Reaction Execution:
-
Seal the reaction vessel and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 2-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate mixture) to obtain the pure product.
-
Catalytic Cycle and Experimental Workflow
Application in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. The use of this compound can facilitate this reaction in aqueous media, offering a greener alternative to traditional organic solvents.
Quantitative Data
The table below shows typical yields for the Sonogashira coupling of aryl iodides with terminal alkynes catalyzed by a palladium/copper system with a water-soluble phosphine ligand.
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | 95 |
| 2 | 4-Iodotoluene | 1-Heptyne | 1-(p-Tolyl)hept-1-yne | 89 |
| 3 | 1-Iodo-4-nitrobenzene | Ethynyltrimethylsilane | 1-Nitro-4-((trimethylsilyl)ethynyl)benzene | 92 |
| 4 | 2-Iodothiophene | Cyclohexylacetylene | 2-(Cyclohexylethynyl)thiophene | 85 |
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene
This protocol provides a general method for performing the Sonogashira coupling in an aqueous medium.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
This compound
-
Copper(I) iodide (CuI)
-
Iodobenzene
-
Phenylacetylene
-
A base such as pyrrolidine, piperidine, or triethylamine
-
Degassed water
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a reaction flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Add iodobenzene (1.0 mmol, 1.0 equiv.) and the base (e.g., pyrrolidine, 2.0 mmol, 2.0 equiv.).
-
Add 5 mL of degassed water.
-
Stir the mixture at room temperature for 5-10 minutes.
-
-
Reaction Execution:
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or GC-MS (typically 1-6 hours).
-
-
Work-up and Purification:
-
Upon completion, add water (10 mL) and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diarylacetylene.
-
Catalytic Cycle and Experimental Workflow
Conclusion
This compound is a highly effective and versatile ligand for palladium-catalyzed C-C bond formation reactions. Its unique combination of a sterically demanding phosphine group and a water-solubilizing sulfonic acid moiety enables efficient Suzuki-Miyaura, Heck, and Sonogashira couplings, often under mild and environmentally friendly aqueous conditions. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the synthesis of a wide range of valuable organic compounds.
Application Notes and Protocols for Catalysis with 3-(di-tert-butylphosphino)propane-1-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(di-tert-butylphosphino)propane-1-sulfonic acid is a highly valuable phosphine ligand for palladium-catalyzed cross-coupling reactions. Its unique bifunctional structure, featuring a sterically demanding and electron-rich di-tert-butylphosphino group and a hydrophilic propane-1-sulfonic acid moiety, imparts exceptional catalytic activity and facilitates catalyst recycling. The sulfonic acid group renders the palladium catalyst soluble in aqueous media, enabling biphasic catalysis. This approach allows for the straightforward separation of the catalyst from the organic product phase, promoting sustainable chemical synthesis through catalyst recycling. These attributes make it a compelling choice for various carbon-carbon and carbon-heteroatom bond-forming reactions crucial in pharmaceutical and fine chemical synthesis.
Key Applications
The palladium catalyst system derived from this compound is particularly effective for a range of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of biaryl compounds from aryl halides and boronic acids.
-
Heck Coupling: Vinylation of aryl halides.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
The bulky di-tert-butylphosphino group is known to accelerate the oxidative addition and reductive elimination steps in the catalytic cycle, leading to high turnover numbers and efficiency.
Data Presentation: Recyclability in Suzuki-Miyaura Coupling
The primary advantage of employing this compound is the recyclability of the palladium catalyst. Below is a representative table illustrating the expected performance of a recyclable palladium catalyst in a Suzuki-Miyaura coupling reaction.
Note: The following data is illustrative. Actual results will vary depending on the specific substrates and reaction conditions.
| Recycle Run | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Palladium Leaching (ppm) |
| 1 | 0.1 | 2 | 98 | < 1 |
| 2 | 0.1 | 2 | 97 | < 1 |
| 3 | 0.1 | 2.5 | 96 | 1.2 |
| 4 | 0.1 | 3 | 94 | 1.5 |
| 5 | 0.1 | 3.5 | 92 | 1.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound
A general two-step synthesis for this compound is described below.
Step 1: Synthesis of di-tert-butylphosphine
-
Reaction: tert-butyl chloride is reacted with lithium phosphide.
-
Note: This reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) due to the air-sensitivity of phosphines.
Step 2: Sulfonation
-
Reaction: The resulting di-tert-butylphosphine is reacted with 1,3-propanesultone.
-
Purification: The final product is purified by recrystallization or chromatography to yield a white solid.
Protocol 2: General Procedure for a Recyclable Suzuki-Miyaura Coupling Reaction
This protocol describes a typical aqueous biphasic Suzuki-Miyaura coupling reaction.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Organic solvent (e.g., toluene, cyclopentyl methyl ether)
-
Degassed deionized water
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Catalyst Pre-formation:
-
In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.05-0.1 mol%) and this compound (0.1-0.2 mol%) in degassed deionized water.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Reaction Setup:
-
To the aqueous catalyst solution, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the organic solvent to create the biphasic system (e.g., a 1:1 ratio of water to organic solvent).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring to ensure adequate mixing of the two phases.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up and Product Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper organic layer containing the product.
-
Extract the aqueous layer with additional organic solvent (2-3 times) to ensure complete product recovery.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Catalyst Recycling:
-
The aqueous layer containing the palladium catalyst can be directly reused for subsequent reactions.
-
If necessary, the aqueous phase can be filtered to remove any insoluble byproducts before reuse.
-
For the next run, charge the recovered aqueous catalyst solution with fresh substrates, base, and organic solvent.
-
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for biphasic catalysis and catalyst recycling.
The Role of DTBPPS as a Water-Soluble Phosphine Ligand: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Di-tert-butylphosphonium)propane sulfonate (DTBPPS) is a highly effective, water-soluble phosphine ligand that has garnered significant attention in the field of organometallic catalysis. Its unique structure, featuring a bulky and electron-rich di-tert-butylphosphino group coupled with a hydrophilic sulfonate moiety, imparts exceptional properties to its metal complexes. This combination of steric bulk, electron-donating character, and water solubility makes DTBPPS a versatile ligand for a range of palladium-catalyzed cross-coupling reactions, enabling efficient transformations in aqueous media. The use of water as a solvent aligns with the principles of green chemistry by reducing reliance on volatile organic compounds, simplifying product isolation, and facilitating catalyst recycling. This document provides detailed application notes and experimental protocols for the use of DTBPPS in key organic transformations and explores its potential role in bioconjugation.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
DTBPPS has proven to be a robust ligand for several palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds in pharmaceuticals, agrochemicals, and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The DTBPPS ligand, in combination with a palladium precursor, forms a highly active catalytic system for this transformation, particularly in aqueous solvent systems. This system has been successfully employed in the synthesis of complex molecules, including the active pharmaceutical ingredient Lanabecestat.
Catalytic Cycle for Suzuki-Miyaura Coupling:
The catalytic cycle, illustrated below, involves the oxidative addition of the organic halide to a Pd(0)-DTBPPS complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the cross-coupled product and regenerate the active catalyst.
Figure 1: Catalytic cycle of a DTBPPS-Palladium catalyzed Suzuki-Miyaura reaction.
Quantitative Data for Suzuki-Miyaura Coupling with DTBPPS:
The following table summarizes the performance of the DTBPPS-palladium catalytic system in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.
| Entry | Aryl Halide | Boronic Acid | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Na₂PdCl₄ | K₃PO₄ | EtOH/H₂O | 70 | 1 | >95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 3 | 1-Bromo-4-fluorobenzene | 3-Tolylboronic acid | Na₂PdCl₄ | K₃PO₄ | EtOH/H₂O | 70 | 1.5 | 92 |
| 4 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid using a palladium/DTBPPS catalytic system.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) (0.02 mmol, 2 mol%)
-
3-(Di-tert-butylphosphonium)propane sulfonate (DTBPPS) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Ethanol (EtOH) and deionized water (H₂O) in a 1:1 ratio (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add the aryl bromide, arylboronic acid, Na₂PdCl₄, DTBPPS, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed EtOH/H₂O solvent mixture to the flask via syringe.
-
Stir the reaction mixture vigorously at 70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (20 mL) and water (20 mL) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow:
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling.
Heck and Sonogashira Couplings
While less documented specifically for DTBPPS, its properties as a bulky, electron-rich, water-soluble ligand suggest its potential applicability in other palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira couplings, particularly in aqueous media. Researchers are encouraged to adapt existing protocols for these reactions by substituting conventional phosphine ligands with DTBPPS, with the expectation of enhanced catalytic activity and simplified procedures in water.
Role in Bioconjugation: Staudinger Ligation
Water-soluble phosphines are crucial reagents in bioconjugation, most notably in the Staudinger ligation. This reaction allows for the formation of a stable amide bond between a phosphine-containing molecule and an azide-functionalized biomolecule, such as a protein or a peptide. The reaction proceeds under mild, aqueous conditions, making it highly suitable for biological systems. While specific protocols employing DTBPPS in Staudinger ligation are not yet widely reported, its water solubility and phosphine reactivity make it a promising candidate for such applications. The general principles and a protocol using a representative water-soluble phosphine are provided below, which can be adapted for DTBPPS.
Signaling Pathway for Staudinger Ligation:
The Staudinger ligation involves the reaction of a phosphine with an azide to form an aza-ylide intermediate, which then rearranges to form a stable amide bond and a phosphine oxide byproduct.
Figure 3: Mechanism of Staudinger Ligation for bioconjugation.
Experimental Protocol: Staudinger Ligation of a Peptide
This protocol provides a general procedure for the Staudinger ligation of an azide-modified peptide with a phosphinothioester. This can be adapted for use with other water-soluble phosphines like DTBPPS by synthesizing the appropriate phosphine-ester derivative.
Materials:
-
Azide-containing peptide (1.0 equiv)
-
Water-soluble phosphinothioester (e.g., a derivative of tris(2-carboxyethyl)phosphine (TCEP)) (1.2 equiv)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vial
-
HPLC for purification and analysis
Procedure:
-
Dissolve the azide-containing peptide in PBS buffer to a final concentration of 1-5 mM.
-
Add the water-soluble phosphinothioester to the peptide solution.
-
Gently mix the solution and allow the reaction to proceed at room temperature for 2-12 hours.
-
Monitor the reaction progress by reverse-phase HPLC (RP-HPLC) by observing the consumption of the starting materials and the formation of the product.
-
Upon completion, the reaction mixture can be directly purified by preparative RP-HPLC to isolate the ligated peptide.
-
Lyophilize the collected fractions to obtain the purified bioconjugate.
Conclusion
DTBPPS is a valuable water-soluble phosphine ligand with demonstrated utility in palladium-catalyzed cross-coupling reactions, offering the benefits of green chemistry. Its application in Suzuki-Miyaura couplings is well-established, and its potential in other catalytic transformations and bioconjugation reactions is an active area of research. The protocols and data presented here provide a foundation for researchers to explore and expand the applications of this versatile ligand in their own work.
Application Notes and Protocols for 3-(di-tert-butylphosphino)propane-1-sulfonic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(di-tert-butylphosphino)propane-1-sulfonic acid is a bifunctional phosphine ligand of significant interest in modern organic synthesis. Its structure uniquely combines a sterically demanding, electron-rich di-tert-butylphosphine group with a hydrophilic propane-1-sulfonic acid moiety. This combination makes it a highly effective ligand for palladium-catalyzed cross-coupling reactions, particularly in aqueous media, aligning with the principles of green chemistry. The bulky tert-butyl groups promote the formation of the active monoligated palladium(0) species, enhancing catalytic activity, while the sulfonic acid group imparts water solubility to the catalyst complex, allowing for reactions in environmentally benign solvents and simplifying catalyst-product separation.
This document provides detailed application notes and protocols for the use of this compound as a building block in key organic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.
Key Applications
The primary application of this compound is as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ligand's structure is particularly advantageous for:
-
Aqueous Phase Catalysis: The sulfonic acid group renders the palladium complex soluble in water, enabling reactions to be performed in aqueous or biphasic systems. This simplifies product isolation and catalyst recycling.
-
Coupling of Challenging Substrates: The sterically hindered and electron-rich nature of the phosphine facilitates the oxidative addition of less reactive aryl chlorides and the coupling of sterically demanding substrates.
-
High Catalytic Activity: The ligand promotes high turnover numbers, allowing for low catalyst loadings.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions utilizing ligands with similar steric and electronic properties to this compound, particularly in aqueous media. These serve as a starting point for optimization with the specific ligand.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Bromoanisole | 4-Formylphenylboronic acid | Pd₂(dba)₃ (0.5) | 1.5 | K₂CO₃ | THF/H₂O | 80 | 8 | 98 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | PdCl₂(PPh₃)₂ (2) | 4 | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1) | 2 | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | 3-Bromoanisole | Aniline | Pd₂(dba)₃ (1) | 2.5 | Cs₂CO₃ | Dioxane | 110 | 24 | 92 |
| 3 | 4-Iodobenzonitrile | n-Butylamine | PdCl₂(dppf) (2) | - | K₃PO₄ | t-BuOH | 80 | 12 | 97 |
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ (1.5) | - | CuI (2) | Et₃N | THF | 65 | 6 | 96 |
| 2 | 3-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | CuI (3) | Diisopropylamine | DMF | 80 | 8 | 91 |
| 3 | 4-Chlorobenzaldehyde | 1-Heptyne | Pd(OAc)₂ (2) | 4 | CuI (2) | Pyrrolidine | H₂O | 50 | 12 | 88 |
Table 4: Heck Coupling of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (1) | 2 | NaOAc | DMF | 120 | 24 | 93 |
| 2 | Iodobenzene | Styrene | PdCl₂ (1) | 2 | Et₃N | Acetonitrile | 80 | 16 | 95 |
| 3 | 4-Chlorobenzonitrile | 1-Octene | Pd₂(dba)₃ (1.5) | 3 | K₂CO₃ | Dioxane/H₂O | 110 | 18 | 85 |
Experimental Protocols
The following are general protocols for palladium-catalyzed cross-coupling reactions where this compound can be effectively utilized. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Aqueous Media
-
Reagents and Setup: In a reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in the chosen solvent.
-
Reaction Mixture: Add the solvent system (e.g., a 10:1 mixture of an organic solvent like THF or Dioxane and water, 5 mL) to the reaction vessel.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction vessel.
-
Reaction Execution: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. If an organic solvent was used, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination in an Aqueous Micellar System
-
Reagents and Setup: To a reaction tube, add the aryl halide (1.0 mmol), amine (1.2 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Reaction Medium: Prepare an aqueous solution of a surfactant (e.g., 2 wt% TPGS-750-M in water). Add this solution (3 mL) to the reaction tube.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The aqueous layer containing the catalyst can potentially be recycled. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, where 'L' represents the this compound ligand.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines the general laboratory workflow for performing a palladium-catalyzed cross-coupling reaction using the specified ligand.
Caption: General workflow for a cross-coupling experiment.
Application Notes and Protocols: Heck Reaction Using 3-(di-tert-butylphosphino)propane-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Traditionally, the Heck reaction is carried out in organic solvents with phosphine ligands. However, the development of water-soluble ligands has paved the way for more environmentally benign aqueous reaction conditions.
3-(di-tert-butylphosphino)propane-1-sulfonic acid is a bifunctional ligand featuring a sterically demanding di-tert-butylphosphine group and a water-solubilizing sulfonic acid moiety.[3] The phosphine group coordinates to the palladium center, influencing the catalyst's reactivity and stability, while the sulfonic acid group imparts solubility in polar solvents, facilitating reactions in aqueous media.[3] This application note provides a detailed protocol for the Heck reaction utilizing this water-soluble phosphine ligand, along with representative data on its performance.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) species.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
A typical experimental workflow for the Heck reaction using a water-soluble phosphine ligand is outlined below. This procedure emphasizes the ease of setup and the potential for conducting the reaction in aqueous solvent systems.
Caption: Experimental workflow for the Heck reaction.
Detailed Experimental Protocol
This protocol is a representative procedure for the Heck cross-coupling of an aryl bromide with an acrylate ester using a palladium catalyst with this compound as a water-soluble ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Alkenes (e.g., n-butyl acrylate)
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., a mixture of acetonitrile and water or toluene and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a small vial, dissolve palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in a portion of the reaction solvent (e.g., 1 mL of water). Stir for 10-15 minutes at room temperature.
-
Reaction Setup: To a Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., triethylamine, 2.0 mmol).
-
Solvent Addition: Add the chosen solvent system (e.g., 4 mL of acetonitrile and 4 mL of water) to the reaction flask.
-
Initiation: Add the pre-formed catalyst solution to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl bromide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a biphasic system is used, separate the aqueous and organic layers. If a single-phase aqueous/organic mixture is used, add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
Extract the aqueous layer with the organic solvent (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted alkene.
Data Presentation
The following tables summarize representative yields for the Heck reaction of various aryl bromides with n-butyl acrylate, based on protocols using structurally similar sterically demanding, water-soluble alkylphosphine ligands.[4] These data illustrate the general applicability of this catalytic system.
Table 1: Heck Coupling of Various Aryl Bromides with n-Butyl Acrylate
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxycinnamic acid butyl ester | 95 |
| 2 | 4-Bromotoluene | 4-Methylcinnamic acid butyl ester | 92 |
| 3 | Bromobenzene | Cinnamic acid butyl ester | 88 |
| 4 | 4-Bromobenzonitrile | 4-Cyanocinnamic acid butyl ester | 98 |
| 5 | 4-Bromoacetophenone | 4-Acetylcinnamic acid butyl ester | 96 |
Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% water-soluble phosphine ligand, 2 equiv. Et₃N, acetonitrile/water (1:1), 80 °C, 12 h.
Table 2: Effect of Reaction Parameters on the Heck Coupling of 4-Bromoanisole with n-Butyl Acrylate
| Entry | Parameter Varied | Conditions | Yield (%) |
| 1 | Base | K₂CO₃ | 75 |
| 2 | Base | NaOAc | 68 |
| 3 | Solvent | Toluene/Water (1:1) | 90 |
| 4 | Temperature | 60 °C | 65 |
| 5 | Temperature | 100 °C | 97 |
Standard Conditions (unless otherwise noted): 1 mol% Pd(OAc)₂, 2 mol% water-soluble phosphine ligand, 2 equiv. base, solvent, temperature, 12 h.
Conclusion
The use of this compound as a ligand in the palladium-catalyzed Heck reaction offers a robust and efficient method for the synthesis of substituted alkenes. The water-solubility of the ligand allows for the use of aqueous solvent systems, aligning with the principles of green chemistry. The protocol described herein, along with the representative data, demonstrates the broad applicability of this methodology to a range of substrates, providing a valuable tool for researchers in organic synthesis and drug development. The high yields and mild reaction conditions make this an attractive alternative to traditional Heck reaction protocols.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1055888-89-5 [smolecule.com]
- 4. Aqueous-phase, palladium-catalyzed cross-coupling of aryl bromides under mild conditions, using water-soluble, sterically demanding alkylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Suzuki Coupling Yields with 3-(di-tert-butylphosphino)propane-1-sulfonic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions utilizing the water-soluble ligand, 3-(di-tert-butylphosphino)propane-1-sulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development seeking to improve reaction efficiency and troubleshoot common issues encountered during their experiments.
Troubleshooting Guides
This section addresses specific challenges that may arise during the Suzuki coupling reaction with this compound, providing actionable solutions.
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A1: Low or no yield in a Suzuki coupling reaction can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Reagent Quality and Handling:
-
Palladium Catalyst: Ensure the palladium precursor (e.g., Pd(OAc)₂, PdCl₂) is of high purity and has been stored under an inert atmosphere to prevent deactivation. The formation of palladium black is an indicator of catalyst decomposition.[1]
-
Ligand Integrity: this compound is an air-stable solid, but proper storage is still recommended. Ensure the ligand has not been contaminated.
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to degradation, particularly through protodeboronation, which is the cleavage of the C-B bond.[2] Use fresh, high-purity boronic acids or consider more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.
-
Base Quality: The base is critical for activating the boronic acid.[3] Ensure the base is anhydrous (if required by the protocol) and has been stored properly to prevent absorption of atmospheric moisture.
-
-
Reaction Conditions:
-
Inert Atmosphere: The catalytic cycle involves sensitive Pd(0) species that can be oxidized by atmospheric oxygen. It is imperative to thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[2]
-
Solvent Choice and Degassing: The choice of solvent can significantly impact catalyst activity and substrate solubility. For the water-soluble this compound ligand, aqueous solvent mixtures (e.g., dioxane/water, toluene/water, THF/water) are often employed. Ensure solvents are rigorously degassed prior to use by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Reaction Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures may cause catalyst decomposition or promote side reactions. An optimal temperature, typically between 80-110 °C, should be determined for your specific substrates.
-
Stirring Rate: In biphasic reactions, vigorous stirring is essential to ensure efficient mixing and mass transfer between the aqueous and organic phases.
-
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?
A2: The formation of side products is a common challenge in Suzuki coupling. Understanding their origin is key to suppression.
-
Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to a Pd(II) species that facilitates this pathway.
-
Solution: Rigorous exclusion of oxygen through proper degassing and maintaining a robust inert atmosphere is the primary solution.
-
-
Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced to the corresponding arene.
-
Solution: This side reaction can be influenced by the choice of base and solvent. Using a non-hydroxide base and a non-protic solvent can sometimes mitigate this issue. Bulky, electron-rich ligands like this compound generally favor the desired cross-coupling pathway.[2]
-
-
Protodeboronation: As mentioned previously, the cleavage of the C-B bond of the boronic acid leads to the formation of an arene byproduct.
-
Solution: Use high-quality, fresh boronic acids. Alternatively, more stable boronic esters can be employed. Optimizing the reaction temperature and minimizing reaction time can also reduce the extent of this side reaction.
-
Frequently Asked Questions (FAQs)
Q3: What is the role of this compound in the Suzuki coupling reaction?
A3: this compound is a monodentate phosphine ligand. Its primary roles are:
-
Stabilization of the Palladium Catalyst: It coordinates to the palladium center, preventing its precipitation as inactive palladium black.
-
Enhancing Catalytic Activity: As a bulky and electron-rich ligand, it promotes the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to form the product.
-
Aqueous Solubility: The sulfonic acid group imparts water solubility to the ligand and the corresponding palladium complex, allowing the reaction to be performed in aqueous media, which can be advantageous for certain substrates and for greener chemistry protocols.
Q4: How do I choose the appropriate base for my reaction?
A4: The choice of base is critical and often substrate-dependent. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For substrates that are sensitive to strong bases, milder options like potassium fluoride (KF) can be effective. An initial screening of different bases is often recommended to find the optimal conditions for a new substrate combination.
Q5: What is a typical catalyst loading for a Suzuki coupling with this ligand?
A5: Catalyst loading can vary depending on the reactivity of the substrates. For many applications, a palladium precursor loading of 1-5 mol% is a good starting point. For highly reactive substrates, the catalyst loading may be reduced, while more challenging couplings might require a higher loading.
Q6: Can this ligand be used for the coupling of aryl chlorides?
A6: Yes, bulky, electron-rich phosphine ligands like this compound are known to be effective for the Suzuki coupling of less reactive aryl chlorides. The electron-donating nature of the ligand facilitates the challenging oxidative addition step with aryl chlorides.
Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of the Suzuki coupling reaction. Note that the optimal conditions are highly dependent on the specific substrates being coupled.
Table 1: Effect of Different Bases on Yield
| Base | Typical Yield Range (%) | Notes |
| K₃PO₄ | 85-98% | Often a very effective base, particularly for challenging couplings. |
| K₂CO₃ | 70-95% | A commonly used and effective base for a wide range of substrates. |
| Na₂CO₃ | 65-90% | A cost-effective option that performs well in many cases. |
| Cs₂CO₃ | 80-99% | Often provides excellent yields, especially with difficult substrates. |
| KF | 50-85% | A milder base, useful for substrates with base-sensitive functional groups. |
Table 2: Effect of Different Solvents on Yield
| Solvent System | Typical Yield Range (%) | Notes |
| Toluene / H₂O | 80-98% | A common and effective biphasic system. |
| Dioxane / H₂O | 85-99% | Often gives excellent yields, but dioxane is a peroxide-forming solvent. |
| THF / H₂O | 75-95% | Another effective biphasic system. |
| DMF / H₂O | 70-90% | Can be useful for substrates with poor solubility in other solvents. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using this compound:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Degassed Toluene (5 mL)
-
Degassed Water (1 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and this compound (0.04 mmol) in the degassed toluene (5 mL).
-
Add the catalyst/ligand solution to the Schlenk flask containing the solids.
-
Add the degassed water (1 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-(di-tert-butylphosphino)propane-1-sulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperature in palladium-catalyzed cross-coupling reactions using the water-soluble ligand, 3-(di-tert-butylphosphino)propane-1-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for cross-coupling reactions using this compound?
A1: While the optimal temperature is substrate-dependent, a general starting point for cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck couplings is between 80°C and 110°C.[1] However, due to the high activity of catalysts formed with bulky, electron-rich phosphine ligands like this compound, some reactions may proceed efficiently at lower temperatures, even room temperature, particularly with more reactive aryl bromides or iodides.[2]
Q2: How does the sulfonic acid group on the ligand affect the choice of reaction temperature and solvent?
A2: The sulfonic acid group imparts water solubility to the ligand, which allows for reactions to be conducted in aqueous or biphasic solvent systems. This can be advantageous for substrates with poor solubility in purely organic solvents. The use of water as a co-solvent can sometimes allow for lower reaction temperatures compared to anhydrous conditions.
Q3: Can high temperatures lead to the degradation of the this compound ligand or the palladium catalyst?
A3: Yes, excessively high temperatures can lead to the degradation of both the phosphine ligand and the palladium catalyst. Phosphine ligands are susceptible to oxidation, and this process can be accelerated at elevated temperatures.[3] Catalyst decomposition is often observed as the formation of palladium black, which is a clear indicator of catalyst aggregation and deactivation.[4] This is a common issue in reactions that require prolonged heating.[3]
Q4: Is it always better to run the reaction at a higher temperature to increase the reaction rate?
A4: Not necessarily. While increasing the temperature can accelerate the reaction, it can also promote side reactions such as hydrodehalogenation or catalyst decomposition. For some systems, elevated temperatures (>100 °C) can lead to a rapid precipitation of palladium black and a decrease in yield.[4] Therefore, it is crucial to find the optimal temperature that provides a good reaction rate without significant byproduct formation or catalyst deactivation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction is giving a very low yield or no product at all. Could the reaction temperature be the issue?
A: Yes, an inappropriate reaction temperature is a common cause of low or no product yield. Here's how to troubleshoot:
-
Temperature is too low: The reaction may be too sluggish to proceed at a reasonable rate. The oxidative addition step, in particular, can be slow for less reactive substrates like aryl chlorides and may require higher temperatures to overcome the activation energy.
-
Recommendation: Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress. Be cautious not to exceed the thermal stability limits of your substrates and the catalyst.
-
-
Temperature is too high: As mentioned in the FAQs, excessive heat can lead to catalyst deactivation (formation of palladium black) or degradation of the ligand and substrates.[4]
Issue 2: Reaction Stalls Before Completion
Q: My reaction starts to form the product but then stops before all the starting material is consumed. What could be the cause related to temperature?
A: A stalling reaction is often a sign of catalyst deactivation during the experiment.[3]
-
Potential Cause: The reaction temperature might be too high for the stability of the palladium-ligand complex over the required reaction time. This leads to a gradual decomposition of the active catalyst.
-
Recommendation:
-
Try running the reaction at a slightly lower temperature to improve the catalyst's lifetime.
-
Consider a higher ligand-to-palladium ratio, as an extra equivalent of ligand can sometimes improve catalyst stability.[2]
-
If using a Pd(II) salt as a precatalyst, ensure the initial temperature is sufficient for the reduction to the active Pd(0) species before potentially lowering it for the remainder of the reaction.
-
Data Presentation
Optimizing the reaction temperature is a critical step in developing a robust cross-coupling protocol. This is typically done by running a series of reactions at different temperatures while keeping all other parameters constant. The following table provides an illustrative example of a temperature optimization study for a generic Suzuki-Miyaura coupling reaction.
Table 1: Illustrative Example of Temperature Optimization for a Suzuki-Miyaura Coupling
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temperature | 24 | < 5 | No significant product formation. |
| 2 | 60 | 18 | 45 | Slow conversion, starting material remains. |
| 3 | 80 | 12 | 88 | Good conversion, clean reaction. |
| 4 | 100 | 8 | 92 | Faster reaction, complete conversion. |
| 5 | 120 | 6 | 75 | Faster initial rate, but formation of palladium black and side products observed. |
This table is a representative example and the optimal temperature for a specific reaction will depend on the substrates, catalyst, base, and solvent used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction using this compound. The temperature should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., start with 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Troubleshooting Low Reactivity in Stille Coupling Using DTBPPS
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Stille coupling reactions, with a specific focus on overcoming low reactivity when using the 3-(di-tert-butylphosphino)propane-1-sulfonic acid (DTBPPS) ligand.
Frequently Asked Questions (FAQs)
Q1: What is DTBPPS and why is it used in Stille coupling?
DTBPPS, or this compound, is a water-soluble, bulky, and electron-rich phosphine ligand.[1] Its bulky di-tert-butylphosphine group is designed to enhance the rates of oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions, which can be beneficial for challenging or sterically hindered substrates.[2] The appended sulfonic acid group imparts water solubility, which can be advantageous for catalyst and byproduct removal, particularly in process chemistry settings.[3]
Q2: I am observing low to no conversion in my Stille coupling reaction using a DTBPPS-palladium catalyst. What are the potential causes?
Low reactivity with a DTBPPS-palladium system can stem from several factors. A key consideration is the stability and activity of the catalytic species. In a documented case of a Suzuki-Miyaura coupling, a related cross-coupling reaction, a catalyst system based on DTBPPS and a palladium source stalled at only 5% conversion. This suggests that the active catalyst may not form efficiently or is prone to deactivation under certain conditions.[3]
Potential causes for low reactivity include:
-
Inefficient Formation of the Active Pd(0) Catalyst: The active catalyst in Stille coupling is a Pd(0) species. If you are starting with a Pd(II) precatalyst, it must be reduced in situ. The reaction conditions may not be optimal for this reduction when using DTBPPS.
-
Catalyst Deactivation: The DTBPPS-palladium complex may be unstable under the reaction conditions, leading to the formation of inactive palladium black.
-
Slow Transmetalation: The transmetalation step, which involves the transfer of the organic group from the organotin reagent to the palladium center, is often the rate-determining step in the Stille catalytic cycle.[3] The electronic and steric properties of the DTBPPS ligand, while beneficial for other steps, might not be optimal for facilitating transmetalation with your specific substrates.
-
Inappropriate Reaction Conditions: The choice of solvent, temperature, and additives can significantly impact the reaction outcome.
Q3: How can I troubleshoot a stalled or low-yielding Stille coupling reaction with DTBPPS?
Based on general principles of Stille coupling and insights from related cross-coupling reactions, here are several strategies to address low reactivity:
-
Optimize the Palladium Precursor and Ligand-to-Metal Ratio:
-
If using a Pd(II) source, consider switching to a Pd(0) precursor such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in situ reduction step.
-
Vary the ligand-to-palladium ratio. Typically, a 1:1 to 2:1 ratio is used, but optimization may be required.
-
-
Incorporate Additives to Accelerate Transmetalation:
-
Copper(I) Iodide (CuI): The use of stoichiometric or co-catalytic amounts of CuI is a common and effective strategy to accelerate the transmetalation step.[3][4]
-
Lithium Chloride (LiCl): LiCl can also facilitate transmetalation and improve reaction rates.
-
Fluoride Sources (e.g., Cesium Fluoride - CsF): Fluoride ions can coordinate to the organotin reagent, forming a hypervalent tin species that may undergo transmetalation more rapidly.
-
-
Re-evaluate Reaction Conditions:
-
Solvent: While DTBPPS is water-soluble, Stille couplings are typically performed in anhydrous, degassed polar aprotic solvents like DMF, THF, toluene, or dioxane. Ensure your solvent is of high purity and rigorously deoxygenated.
-
Temperature: If the reaction is sluggish at a lower temperature, a gradual and careful increase in temperature may improve the rate. However, be aware that higher temperatures can also promote side reactions like homocoupling of the organotin reagent.
-
-
Consider an Alternative Ligand:
-
If optimization strategies do not improve the yield, the DTBPPS ligand may not be suitable for your specific substrate combination. Consider screening other bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos), which have a proven track record in challenging cross-coupling reactions.
-
Troubleshooting Guide: Low Reactivity with DTBPPS
This guide provides a systematic approach to troubleshooting low reactivity in your Stille coupling reaction.
| Observation | Potential Cause | Suggested Solution(s) |
| No or very low conversion of starting materials. | Inefficient catalyst activation or rapid catalyst deactivation. | 1. Switch from a Pd(II) to a Pd(0) precatalyst. 2. Ensure rigorous exclusion of oxygen from the reaction mixture. 3. Consider adding a stabilizing co-ligand if palladium black is observed. |
| Reaction starts but stalls at low conversion (e.g., <10%). | Slow transmetalation, which is often the rate-determining step. | 1. Add a stoichiometric or catalytic amount of CuI. 2. Introduce LiCl or a fluoride source (e.g., CsF) to the reaction mixture. |
| Slow reaction rate requiring prolonged heating. | Suboptimal reaction temperature or solvent choice. | 1. Gradually increase the reaction temperature, monitoring for side product formation. 2. Screen alternative polar aprotic solvents such as DMF, NMP, or dioxane. |
| Significant formation of homocoupled organotin byproduct. | Side reactions are outcompeting the desired cross-coupling. | 1. Lower the reaction temperature. 2. Add the organotin reagent slowly via syringe pump to maintain a low concentration. |
Experimental Protocols
While specific, successful Stille coupling protocols using DTBPPS are not widely reported in the literature, a general starting point for optimization can be adapted from standard Stille coupling procedures. The following is a representative protocol that can be modified to incorporate the troubleshooting strategies mentioned above.
General Protocol for a Trial Stille Coupling Reaction:
-
Catalyst Preparation: In an inert atmosphere glovebox, to a dry vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the DTBPPS ligand (2-4 mol% relative to Pd).
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the aryl halide (1.0 equivalent) in the chosen anhydrous, degassed solvent (e.g., DMF, toluene, or THF, to make a ~0.1 M solution).
-
Reagent Addition: To the solution of the aryl halide, add the organotin reagent (1.1-1.5 equivalents). If using additives, add them at this stage (e.g., CuI, 10-20 mol%; LiCl, 3 equivalents).
-
Initiation: Add the prepared catalyst solution to the Schlenk flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of KF and stir vigorously for 1-2 hours to precipitate the tin byproducts. Filter the mixture through a pad of celite.
-
Extraction and Purification: Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low reactivity in a Stille coupling reaction when using the DTBPPS ligand.
Caption: A flowchart outlining the decision-making process for troubleshooting low reactivity in Stille couplings with the DTBPPS ligand.
References
- 1. Mild and Robust Stille Reactions in Water using Parts Per Million Levels of a Triphenylphosphine-Based Palladacycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and… [ouci.dntb.gov.ua]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Sonogashira Coupling with 3-(di-tert-butylphosphino)propane-1-sulfonic acid (dtb-ppes)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the water-soluble, bulky phosphine ligand, 3-(di-tert-butylphosphino)propane-1-sulfonic acid (dtb-ppes), in Sonogashira coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Sonogashira coupling reactions using the dtb-ppes ligand. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Catalyst Activation: The Pd(0) active species may not be forming efficiently. | - Ensure rigorous degassing of solvents and reagents to prevent oxidation of the phosphine ligand and the palladium catalyst. - Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃) or a pre-catalyst that readily forms the active species. |
| Poor Solubility of Reactants: While dtb-ppes is water-soluble, organic substrates may have limited solubility in purely aqueous media. | - Employ a biphasic solvent system (e.g., water/toluene, water/THF) to dissolve both the catalyst and the organic substrates. - The addition of a phase-transfer catalyst may be beneficial. | |
| Incorrect Base: The chosen base may not be strong enough to deprotonate the terminal alkyne or may interfere with the catalyst. | - For aqueous systems, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. - In organic or biphasic systems, amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. The choice of base can be critical and may require screening.[1] | |
| Low Reaction Temperature: The energy barrier for oxidative addition, particularly with less reactive aryl halides (e.g., chlorides), may not be overcome at room temperature. | - Gradually increase the reaction temperature. For challenging substrates, temperatures of 60-120 °C may be necessary.[2] | |
| Significant Alkyne Homocoupling (Glaser-Hay Coupling) | Presence of Copper(I) Co-catalyst and Oxygen: This is the most common cause of alkyne dimerization. | - The primary advantage of many modern Sonogashira protocols is the ability to run the reaction under copper-free conditions. The use of a bulky, electron-rich ligand like dtb-ppes can facilitate the catalytic cycle without the need for a copper co-catalyst.[2] - If a copper co-catalyst is used, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen exposure. |
| Formation of Palladium Black | Catalyst Decomposition: The palladium catalyst is unstable and precipitating out of solution. | - Ensure the dtb-ppes ligand is present in a sufficient molar ratio to palladium to stabilize the catalytic species. - The sulfonic acid group of dtb-ppes should enhance the catalyst's solubility in polar solvents, but in biphasic systems, ensure adequate mixing. - Lowering the reaction temperature may help to prevent thermal decomposition of the catalyst. |
| Dehalogenation of the Aryl Halide | Proto-dehalogenation Side Reaction: The aryl halide is being reduced instead of undergoing cross-coupling. | - This can be promoted by certain bases and solvents. Consider screening different bases or using a less protic solvent system. - Ensure the alkyne is present in a slight excess to favor the cross-coupling pathway. |
| Difficulty in Product Purification | Residual Palladium Catalyst or Ligand: The water-soluble nature of the dtb-ppes ligand and its palladium complexes can complicate extraction. | - After reaction completion, perform a workup with an organic solvent. The desired organic product should move to the organic phase, while the water-soluble catalyst system remains in the aqueous phase. - If residual palladium is a concern, washing the organic layer with an aqueous solution of a chelating agent like thiourea can help remove palladium traces. The recyclability of the catalyst in the aqueous phase has been demonstrated with sulfonated phosphine ligands.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound (dtb-ppes) in Sonogashira coupling?
A1: The primary advantages of dtb-ppes stem from its unique structure, which combines a bulky, electron-rich di-tert-butylphosphino group with a polar sulfonic acid tail.
-
Water Solubility: The sulfonic acid group imparts water solubility to the ligand and its palladium complexes, enabling the use of environmentally benign aqueous reaction media. This facilitates catalyst recycling by simple phase separation.[1]
-
High Catalytic Activity: The sterically hindered and electron-donating di-tert-butylphosphino group promotes the formation of highly active, low-coordinate Pd(0) species, which can accelerate the rate-limiting oxidative addition step, especially with challenging substrates like aryl chlorides.
-
Potential for Copper-Free Reactions: The high activity of the catalyst formed with dtb-ppes can often circumvent the need for a copper(I) co-catalyst, thereby preventing the common side reaction of alkyne homocoupling (Glaser-Hay coupling).[2]
Q2: What are the most common side reactions to expect when using dtb-ppes, and how can they be minimized?
A2: The most common side reactions are similar to those in other Sonogashira couplings, but the aqueous conditions can introduce specific challenges.
-
Alkyne Homocoupling (Glaser-Hay Coupling): This is the dimerization of the terminal alkyne. To minimize this, it is highly recommended to perform the reaction under copper-free conditions. If a copper co-catalyst is deemed necessary, rigorous exclusion of oxygen is critical.
-
Proto-dehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom. This can be influenced by the choice of base and solvent. Screening of reaction conditions is the best approach to mitigate this.
-
Hydrolysis of Substrates or Products: When working in aqueous media, sensitive functional groups on the substrates or products may be prone to hydrolysis, especially at elevated temperatures. It is important to consider the stability of all reaction components under the chosen conditions.
Q3: Can the palladium catalyst with the dtb-ppes ligand be recycled?
A3: Yes, one of the key benefits of using a sulfonated phosphine ligand like dtb-ppes is the potential for catalyst recycling, particularly in biphasic systems. The palladium complex with dtb-ppes is expected to remain in the aqueous phase after the reaction, allowing the organic product to be extracted with an organic solvent. The aqueous phase containing the catalyst can then be reused for subsequent reactions. Studies have shown high recyclability for palladium catalysts with sulfonated phosphine ligands in green solvents.[1]
Q4: What is the optimal Palladium-to-dtb-ppes ligand ratio?
A4: The optimal Pd:ligand ratio can vary depending on the specific substrates and reaction conditions. A common starting point is a 1:1 to 1:2 ratio. An excess of the phosphine ligand is often used to ensure the stability of the palladium catalyst and prevent the formation of palladium black. It is advisable to screen the ligand ratio during reaction optimization.
Q5: What is a general experimental protocol for a Sonogashira coupling using dtb-ppes?
A5: The following is a general starting protocol for a copper-free aqueous Sonogashira coupling. Optimization will likely be required for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃) (1-5 mol%)
-
This compound (dtb-ppes) (1-2 mol% excess relative to Pd)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed water (and co-solvent if needed, e.g., toluene, THF)
Procedure:
-
To a reaction vessel, add the palladium source, dtb-ppes, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s).
-
Add the aryl halide and the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Figure 1. Simplified catalytic cycle for a copper-free Sonogashira coupling.
Figure 2. A logical workflow for troubleshooting common Sonogashira coupling issues.
References
Technical Support Center: Optimizing Base Selection for Suzuki Coupling with DTBPPS and Similar Bulky Phosphine Ligands
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The choice of reaction parameters is critical for success, and among these, the selection of a suitable base is paramount. The base plays a crucial role in the catalytic cycle, primarily by activating the organoboron species to facilitate the key transmetalation step.[1][4][5]
This guide focuses on the effect of the base in Suzuki couplings employing bulky, electron-rich phosphine ligands. While specific literature on 3-(di-tert-butylphosphonium)propane sulfonate (DTBPPS) is limited, the principles outlined here are directly applicable to this class of ligands, which are designed to enhance catalyst activity for challenging substrates.[2][6] We will address common issues, provide troubleshooting advice, and present data to help researchers optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?
A1: The base performs several critical functions in the catalytic cycle.[1][7] Its main role is to react with the boronic acid to form a more nucleophilic borate species (e.g., R-B(OH)₃⁻).[5][8] This "activated" boronate complex is much more effective at transferring its organic group to the palladium center during the transmetalation step.[4][9] Additionally, the base can be involved in the formation and regeneration of the active Pd(0) catalyst.[1][5]
Q2: What are the most common bases used, and how do they differ?
A2: A variety of inorganic and organic bases are used. Common choices include:
-
Carbonates: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃). These are moderately strong and widely applicable.
-
Phosphates: Potassium phosphate (K₃PO₄) is a strong inorganic base often effective for less reactive substrates like aryl chlorides and in cases where other bases fail.[10]
-
Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are considered milder bases. They are particularly useful for reactions involving substrates with base-sensitive functional groups, such as esters, as they can minimize side reactions like hydrolysis.[4][11]
-
Alkoxides: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are very strong organic bases used for particularly challenging couplings.
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases, often used in aqueous solvent mixtures.
Q3: How does base strength impact the reaction outcome?
A3: The strength of the base must be carefully matched to the reactivity of the coupling partners and the sensitivity of their functional groups.
-
Weak Bases (e.g., KF, NaHCO₃): These are ideal for substrates with base-labile groups (esters, amides, ketones with α-protons) to prevent degradation.[5][11] However, they may lead to slow or incomplete reactions with less reactive halides (e.g., aryl chlorides).[9]
-
Strong Bases (e.g., K₃PO₄, NaOtBu): These are necessary for activating less reactive boronic acids and for coupling with challenging electrophiles like aryl chlorides.[9] The downside is an increased risk of side reactions, including substrate/product degradation and protodeboronation.[5]
Q4: What is protodeboronation and how can the choice of base help mitigate it?
A4: Protodeboronation is a major side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, consuming the starting material without forming the desired product.[12][13] This process is often catalyzed by the presence of a base and water.[12][14] To minimize protodeboronation:
-
Use a milder base, such as K₃PO₄ or KF, which are known to be less prone to promoting this side reaction.[5]
-
Consider using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates, which release the boronic acid slowly under the reaction conditions, keeping its concentration low and reducing the likelihood of side reactions.[13][15]
-
Ensure the reaction is run under rigorously anhydrous conditions if possible, although some water is often beneficial for dissolving inorganic bases.[10]
Troubleshooting Guide
Problem: My reaction yield is low or the reaction has stalled.
Possible Cause & Solution:
-
Inappropriate Base Strength: A base that is too weak may not be sufficient to activate the boronic acid, especially with electron-deficient boronic acids or unreactive aryl chlorides.[5][9]
-
Action: Switch to a stronger base. If you are using K₂CO₃, consider trying K₃PO₄. A screening of bases is often the most effective approach.
-
-
Poor Base Solubility: Many inorganic bases like K₂CO₃ and K₃PO₄ have poor solubility in common organic solvents like toluene or dioxane.[5][10] If the base is not able to interact with the reagents in solution, the reaction will not proceed.
-
Action: Ensure vigorous stirring to maximize the surface area of interaction.[16] Adding a small amount of water as a co-solvent can often help dissolve the base and accelerate the reaction, but be mindful of promoting protodeboronation.[10] Alternatively, switch to a more soluble organic base if compatible with your substrate.
-
-
Significant Protodeboronation: Your boronic acid may be decomposing faster than it is coupling. This is especially common with electron-rich or heteroaryl boronic acids.[5][13]
Problem: I am observing significant degradation of my starting material or product.
Possible Cause & Solution:
-
Base-Labile Functional Groups: Your substrate or product likely contains a functional group (e.g., ester, nitro group, enolizable ketone) that is not stable to the base being used.
Problem: I am observing significant homocoupling of my boronic acid.
Possible Cause & Solution:
-
Reaction Conditions Promoting Homocoupling: This side reaction, which forms an R-R dimer from the boronic acid, can be promoted by the presence of oxygen.[5] While not solely a base issue, the overall conditions are critical.
Data Presentation: Effect of Base on a Representative Suzuki Coupling
The following table summarizes data from a study on the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid, highlighting how the choice of base can dramatically influence reaction conversion. The catalyst system involved a bulky phosphine ligand, demonstrating trends applicable to systems using ligands like DTBPPS.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | K₃PO₄ | Toluene/H₂O | 100 | 1 | >98 |
| 2 | Cs₂CO₃ | Toluene/H₂O | 100 | 1 | 95 |
| 3 | K₂CO₃ | Toluene/H₂O | 100 | 1 | 90 |
| 4 | Na₂CO₃ | Toluene/H₂O | 100 | 1 | 45 |
| 5 | NaOH | Toluene/H₂O | 100 | 1 | 92 |
| 6 | KOH | Toluene/H₂O | 100 | 1 | 96 |
Data adapted from a study using a P(biph)Ph₂ ligand, which demonstrates the typical reactivity trends of bulky phosphine ligands.[10]
As shown, for this system, K₃PO₄ provided the highest conversion, while the weaker Na₂CO₃ was significantly less effective.[10]
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general guideline. Reagent amounts, temperature, and reaction time should be optimized for each specific substrate combination.
-
Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or boronic ester (1.2-1.5 mmol, 1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (e.g., DTBPPS, SPhos, XPhos, 0.01-0.10 mmol, 1-10 mol%).
-
Degassing: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., Toluene/H₂O 10:1, Dioxane, THF) via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction: Place the flask in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 2-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base's role in activating the boronic acid.
Caption: Troubleshooting flowchart for addressing low-yield Suzuki couplings based on base selection.
Caption: Relationship between substrate properties, base strength, and potential reaction outcomes.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. 3-(Di-tert-butylphosphonium)propane sulfonate | C11H25O3PS | CID 24949187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. reddit.com [reddit.com]
- 17. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalysis with 3-(di-tert-butylphosphino)propane-1-sulfonic acid (DTBPPsa)
Welcome to the technical support center for palladium catalysis utilizing the water-soluble ligand, 3-(di-tert-butylphosphino)propane-1-sulfonic acid (DTBPPsa). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTBPPsa) and why is it used in palladium catalysis?
A1: this compound (DTBPPsa) is a water-soluble phosphine ligand. Its key feature is the sulfonic acid group, which imparts high polarity and allows the palladium catalyst complex to be soluble in aqueous media. This facilitates reactions in environmentally benign solvents like water and can simplify product separation and catalyst recycling. The bulky di-tert-butylphosphino group promotes the formation of highly active, monoligated palladium(0) species, which are often crucial for efficient catalytic cycles in cross-coupling reactions.
Q2: In which types of palladium-catalyzed reactions is DTBPPsa typically most effective?
A2: DTBPPsa and similar water-soluble phosphine ligands are particularly effective in aqueous-phase or biphasic cross-coupling reactions. These include, but are not limited to:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides.
-
Heck Coupling: Formation of C-C bonds between alkenes and organic halides.
-
Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and organic halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between amines and organic halides.
The use of DTBPPsa is advantageous when dealing with water-soluble substrates or when seeking to avoid organic solvents.
Q3: How does the choice of solvent affect the performance of the Pd/DTBPPsa catalyst system?
A3: The solvent plays a critical role beyond simply dissolving the reactants. In the context of the Pd/DTBPPsa system, key solvent effects include:
-
Catalyst Solubility and Stability: As a sulfonated ligand, DTBPPsa imparts water solubility to the palladium complex. Reactions can be run in neat water, or in biphasic systems (e.g., water/toluene, water/acetonitrile) where the catalyst resides predominantly in the aqueous phase.[1]
-
Influence on the Catalytic Cycle: The polarity and coordinating ability of the solvent can influence the rates of oxidative addition and reductive elimination.[2] Polar solvents can stabilize charged intermediates that may form during the catalytic cycle.[3][4]
-
Substrate and Reagent Solubility: The solvent system must provide sufficient solubility for the organic halide, the coupling partner (e.g., boronic acid), and the base to ensure efficient reaction kinetics. The use of co-solvents or phase-transfer agents may be necessary for poorly soluble substrates.[5]
-
Chemoselectivity: In substrates with multiple reactive sites, the solvent can influence which site reacts. This is often attributed to the solvent's ability to coordinate with the palladium center and alter the nature of the active catalytic species.[3][6][7]
Q4: What is the optimal Palladium-to-DTBPPsa ratio for a typical cross-coupling reaction?
A4: The optimal Pd:ligand ratio can vary depending on the specific reaction, but a common starting point is a 1:1 to 1:2 ratio. A slight excess of the ligand can help to stabilize the palladium catalyst and prevent the formation of palladium black (inactive, aggregated palladium). However, a large excess of phosphine ligand can sometimes inhibit the reaction by occupying coordination sites on the palladium, thus preventing substrate binding. Empirical optimization is often recommended for new systems.
Troubleshooting Guides
Guide 1: Low or No Product Yield
Problem: The reaction shows low conversion of the starting material or a complete lack of product formation.
| Possible Cause | Diagnostic Check | Suggested Solution |
| Inactive Catalyst | Observe the reaction mixture for the formation of a black precipitate (palladium black), which indicates catalyst decomposition and aggregation.[8] | Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing the solvents and using an inert atmosphere (Argon or Nitrogen). Consider using a slightly higher ligand-to-palladium ratio to stabilize the active catalyst. |
| Inappropriate Base | The chosen base may be too weak, too strong, or poorly soluble in the reaction medium. | For Suzuki-Miyaura reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is sufficiently soluble in the aqueous phase. The strength of the base can be critical and may require screening. |
| Poor Substrate/Reagent Solubility | Visually inspect the reaction mixture. If starting materials appear undissolved, solubility may be the issue. | For biphasic systems with water-insoluble substrates, consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) or a co-solvent (e.g., ethanol, acetonitrile, THF) to improve mass transport between the phases.[5][9] |
| Water Quality | Impurities in the water (e.g., dissolved oxygen, metal ions) can poison the catalyst. | Use high-purity, degassed deionized water for preparing your reaction mixtures. |
| Incorrect Reaction Temperature | The reaction may require thermal energy to overcome activation barriers. | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition. Many aqueous cross-coupling reactions can be run at temperatures ranging from room temperature to 80-100 °C.[10] |
Guide 2: Formation of Significant Byproducts
Problem: The desired product is formed, but significant amounts of side products are also observed, complicating purification.
| Possible Cause | Diagnostic Check | Suggested Solution |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | Analyze the crude reaction mixture by LC-MS or GC-MS to identify the biaryl byproduct corresponding to the dimerization of the boronic acid. | This is often caused by the presence of oxygen. Ensure thorough degassing of all solvents and reagents. Running the reaction under a strict inert atmosphere is crucial. Lowering the reaction temperature may also reduce the rate of this side reaction. |
| Protodeborylation of Boronic Acid (in Suzuki Reactions) | The boronic acid is converted back to the corresponding arene. This can be detected by monitoring the disappearance of the boronic acid without the formation of the desired product. | This can occur in the presence of a strong base and a protic solvent. Consider using a milder base or adjusting the solvent system. Sometimes, using a boronic ester (e.g., a pinacol ester) can mitigate this issue. |
| Reduction of the Aryl Halide | The aryl halide is converted to the corresponding arene. | This side reaction can be promoted by certain bases or impurities. Ensure high-purity reagents and consider screening different bases. |
Data Presentation
The following table summarizes the effect of solvent on the yield of a model Suzuki-Miyaura coupling reaction between 4-bromoanisole and phenylboronic acid, catalyzed by a Pd/water-soluble phosphine system. While this data is for a related system, it illustrates general trends applicable to Pd/DTBPPsa.
Table 1: Solvent Effects on the Yield of a Model Suzuki-Miyaura Reaction
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 80 | 6 | 85 |
| 2 | Water/Ethanol (1:1) | 80 | 6 | 92 |
| 3 | Water/Acetonitrile (1:1) | 80 | 6 | 90 |
| 4 | Water/Toluene (1:1) | 80 | 6 | 78 |
| 5 | Ethanol | 80 | 6 | 65 |
Data is illustrative and based on trends reported for similar aqueous catalytic systems.[11] The use of a water/ethanol co-solvent system often provides a good balance of catalyst and substrate solubility, leading to higher yields.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in an Aqueous Medium
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using a Pd/DTBPPsa catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DTBPPsa)
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed deionized water
-
Ethanol (optional, as co-solvent)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a small vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.01 equiv) and DTBPPsa (0.012 equiv) in a small amount of degassed water. Stir for 10-15 minutes.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed water (and ethanol if used as a co-solvent) to achieve the desired reaction concentration (typically 0.1-0.5 M with respect to the aryl bromide).
-
Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. mdpi.com [mdpi.com]
- 11. aidic.it [aidic.it]
Technical Support Center: Purification of Products from Reactions Involving DTBPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of products from reactions utilizing "DTBPPS". This term can refer to two distinct reagents: 3-(di-tert-butylphosphonium)propanesulfonate , a phosphine ligand commonly used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, and Di-tert-butylsilyl bis(trifluoromethanesulfonate) , a protecting group for diols.
This guide is structured to address the specific purification challenges associated with each of these compounds.
Part 1: Purification of Products from Suzuki-Miyaura Coupling Reactions Using 3-(di-tert-butylphosphonium)propanesulfonate (DTBPPS) Ligand
The primary challenge in purifying products from Suzuki-Miyaura reactions is the removal of the palladium catalyst and the phosphine ligand (DTBPPS) from the desired product.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with a black solid. What is it and how can I remove it?
A1: The black solid is likely palladium black, which is formed when the palladium catalyst precipitates out of the solution. This can happen for various reasons, including incomplete reaction or catalyst decomposition.
-
Solution: A common and effective method is to filter the reaction mixture through a pad of Celite®. The Celite® will trap the insoluble palladium species.[1][2] For more stubborn cases, you can use a combination of Celite® filtration followed by column chromatography.
Q2: After purification by column chromatography, I still see traces of palladium in my product by NMR or LC-MS. How can I remove residual palladium?
A2: Residual palladium can be present in various forms, including soluble complexes. Several methods can be employed for its removal:[3]
-
Scavengers: Use solid-supported metal scavengers. These are functionalized polymers or silica gels that selectively bind to palladium. Examples include thiol-functionalized silica or commercially available scavengers like PhosphonicS SPM32.[4]
-
Extraction: Performing an aqueous workup with a solution of a chelating agent like EDTA can help remove palladium salts.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities, including residual palladium.
Q3: How do I remove the DTBPPS ligand and its oxide from my product?
A3: The DTBPPS ligand and its corresponding phosphine oxide can be challenging to remove due to their polarity and potential to co-elute with the product.
-
Column Chromatography: Careful optimization of the solvent system for column chromatography is often successful. A gradient elution may be necessary to separate the product from the ligand and its oxide.
-
Acid-Base Extraction: If your product is not acid-sensitive, you can perform an acidic wash (e.g., with dilute HCl) to protonate the phosphine ligand, making it more water-soluble and thus removable in the aqueous phase.
-
Precipitation: In some cases, the phosphine oxide can be precipitated from a non-polar solvent and removed by filtration.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Product loss during filtration of palladium black. | Wash the Celite® pad thoroughly with the reaction solvent to recover any adsorbed product.[1] |
| Product co-elution with ligand/ligand oxide. | Optimize column chromatography conditions (e.g., different solvent system, gradient elution). Consider reverse-phase chromatography if the product is sufficiently polar. | |
| Incomplete reaction leading to complex mixture. | Ensure complete conversion by monitoring the reaction by TLC or LC-MS before workup. | |
| Product Contaminated with Homocoupling Byproduct | Suboptimal reaction conditions. | Adjust the base, solvent, or temperature. Ensure the reaction is performed under an inert atmosphere to minimize oxygen, which can promote homocoupling.[6] |
| Issues with boronic acid/ester quality. | Use high-purity boronic acid/ester. Consider using a different boronic acid derivative, such as an MIDA boronate, which can be more stable.[7] | |
| Difficulty Separating Product from Starting Materials | Similar polarity of product and starting materials. | If separation by chromatography is difficult, consider derivatizing the product to alter its polarity for easier separation, followed by a deprotection step. |
Experimental Protocols
Protocol 1: General Workup and Purification for a Suzuki-Miyaura Reaction
-
Cooling and Filtration: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Palladium Removal (Celite® Filtration): Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Pass the mixture through a short pad of Celite® in a sintered glass funnel. Wash the Celite® pad with additional solvent to ensure all the product is collected.[2]
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. If the DTBPPS ligand is suspected to be present, an additional wash with dilute HCl can be performed (if the product is stable to acid).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
References
Technical Support Center: Managing Air-Sensitive Phosphine Ligands in Catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when handling air-sensitive phosphine ligands in catalysis.
Frequently Asked Questions (FAQs)
Q1: Why are phosphine ligands sensitive to air?
A1: Phosphine ligands, particularly those that are electron-rich, are susceptible to oxidation by atmospheric oxygen. The phosphorus atom in a phosphine ligand possesses a lone pair of electrons that are crucial for coordinating to a metal center in catalysis. This same lone pair can react with oxygen to form a phosphine oxide. Phosphine oxides do not coordinate effectively to the metal, leading to catalyst deactivation.[1] Alkylphosphines are generally more susceptible to oxidation than arylphosphines due to their higher electron density.[1]
Q2: What are the primary indicators of ligand degradation or catalyst deactivation?
A2: Common signs of issues with your air-sensitive phosphine ligand or catalyst include:
-
Low or no product yield: This is the most direct sign that your catalytic system is not performing as expected.[1]
-
Reaction stalling: The reaction may begin but then slow down or stop completely before the starting material is fully consumed.[1]
-
Formation of palladium black: The appearance of a black precipitate indicates that the Pd(0) catalyst has aggregated and is no longer catalytically active. This can happen if the phosphine ligand concentration is too low to stabilize the mononuclear palladium species.[1]
-
Inconsistent results: Reproducibility problems between reaction batches can often be traced back to inconsistent handling of air-sensitive reagents.[1]
Q3: What is the difference between using a glovebox and a Schlenk line for handling air-sensitive ligands?
A3: Both gloveboxes and Schlenk lines are essential for manipulating air-sensitive compounds, but they offer different advantages. A glovebox provides a sealed environment with a continuously maintained inert atmosphere (typically nitrogen or argon), allowing for direct handling of solids and liquids.[2][3] A Schlenk line, on the other hand, is used to create an inert atmosphere within individual flasks through cycles of evacuation and backfilling with an inert gas.[2] Manipulations are performed indirectly using syringes and cannulas through septa.[2] For optimal results, a combination of both techniques is often employed. For instance, solid ligands can be weighed and dissolved in a glovebox, and the resulting solution can then be used in a reaction set up on a Schlenk line.[1]
Q4: How should I properly store my air-sensitive phosphine ligands?
A4: Solid phosphine ligands should be stored in a cool, dark place, ideally within a glovebox or a desiccator under an inert atmosphere.[1] If a glovebox is not available, the container should be sealed tightly and purged with an inert gas after each use.[1] Solutions of phosphine ligands should be prepared using thoroughly degassed solvents and stored under an inert atmosphere in a sealed flask, preferably in a freezer.[1]
Q5: What are the key safety precautions when working with phosphine ligands and associated reagents?
A5: Many reagents used with phosphine ligands, such as organolithiums, can be pyrophoric, meaning they ignite on contact with air.[2][4][5] Always handle these with extreme caution.[2][4][5] It is crucial to wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[5][6] Never work alone when handling pyrophoric materials and ensure a Class D fire extinguisher (for combustible metals) or powdered lime is accessible.[4][6] All manipulations should be performed in a well-ventilated fume hood or a glovebox.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Catalytic Reaction
This is a common issue that can often be traced back to the handling of the air-sensitive phosphine ligand or other reaction components.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Ligand/Catalyst Oxidation | Ensure all solvents are rigorously degassed and the reaction is set up under a strictly inert atmosphere using a glovebox or Schlenk line.[1] Use fresh, high-purity palladium precursors and phosphine ligands. |
| Incorrect Ligand-to-Metal Ratio | Verify the stoichiometry of the ligand and metal precursor. An incorrect ratio can lead to the formation of inactive species or catalyst decomposition.[1] |
| Suboptimal Temperature | Confirm the reaction temperature. Some catalytic systems are highly sensitive to temperature fluctuations, which can lead to slow reaction rates or catalyst decomposition.[1] |
| Poor Reagent Quality | Use fresh, anhydrous base and ensure the purity of all starting materials.[1] Moisture and impurities can compromise the effectiveness of the catalytic cycle.[1] |
A systematic troubleshooting workflow for low reaction yield is presented below.
Issue 2: Observation of Phosphine Oxidation
The presence of phosphine oxide can be confirmed by various analytical techniques.
Detection and Prevention
| Analytical Method | Observation |
| ³¹P NMR Spectroscopy | A new peak appears downfield (typically 20-50 ppm) from the original phosphine ligand signal, corresponding to the phosphine oxide.[7] |
| High-Performance Liquid Chromatography (HPLC) | An additional peak, often with a different retention time, can be observed. Co-injection with an authentic phosphine oxide sample can confirm its identity.[7] |
To prevent oxidation, it is critical to use rigorously deoxygenated solvents and maintain a strict inert atmosphere throughout the experiment.[7]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of an Air-Sensitive Phosphine Ligand in a Glovebox
This protocol ensures the accurate and safe preparation of a phosphine ligand solution.
Materials:
-
Air-sensitive phosphine ligand
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Volumetric flask with a glass stopper
-
Spatula
-
Weighing paper or boat
-
Pipette and tips
Procedure:
-
Prepare the Glovebox: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).[1]
-
Transfer Materials: Bring all necessary glassware, the sealed container of the phosphine ligand, and the degassed solvent into the glovebox antechamber.[1]
-
Cycle Antechamber: Evacuate and backfill the antechamber with inert gas at least three times before transferring items into the main chamber.[1]
-
Weigh the Ligand: Carefully weigh the desired amount of the phosphine ligand onto a weighing paper or boat using a balance inside the glovebox.[1]
-
Dissolve the Ligand: Transfer the weighed ligand into the volumetric flask. Using a pipette, add the degassed solvent to the flask, ensuring all the solid is washed down.[1]
-
Dilute to Volume: Continue adding the solvent until the solution reaches the calibration mark on the volumetric flask.[1]
-
Mix and Store: Stopper the flask and gently swirl until the ligand is completely dissolved. Store the solution in a sealed container within the glovebox or in a freezer.[1]
The general workflow for handling air-sensitive phosphine ligands is illustrated below.
Protocol 2: Degassing Solvents by the Freeze-Pump-Thaw Method
This is a highly effective method for removing dissolved oxygen from solvents.[8]
Materials:
-
Schlenk flask
-
Solvent to be degassed
-
Magnetic stir bar
-
Liquid nitrogen
-
High-vacuum line
Procedure:
-
Preparation: Assemble a Schlenk flask containing the solvent and a stir bar. The flask should be no more than half-full.[8]
-
Freezing: Immerse the flask in a liquid nitrogen bath and swirl to freeze the solvent from the outside in to prevent the flask from breaking.[8]
-
Pumping: Once the solvent is completely frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.[8]
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You may observe gas bubbles being released.[8]
-
Repetition: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure the complete removal of dissolved oxygen.[8]
-
Storage: After the final cycle, backfill the flask with an inert gas (e.g., argon or nitrogen) before use.[8]
The decision-making process for choosing the appropriate experimental setup is outlined in the following diagram.
References
Technical Support Center: Optimizing Ligand-to-Metal Ratio for 3-(di-tert-butylphosphino)propane-1-sulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the use of 3-(di-tert-butylphosphino)propane-1-sulfonic acid as a ligand in metal-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional organophosphorus compound featuring both a sterically bulky di-tert-butylphosphine group and a water-soluble sulfonic acid group.[1][2] It is primarily used as a ligand in transition metal catalysis, especially in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings.[1][3] Its unique structure enhances catalyst efficiency, stability, and selectivity.[1]
Q2: Why is the ligand-to-metal (L/M) ratio a critical parameter for optimization?
A2: The ligand-to-metal ratio is crucial because it directly influences the catalytic system's activity, stability, and selectivity. An optimal ratio ensures the formation of the active catalytic species, prevents catalyst decomposition (e.g., formation of palladium black), and can accelerate key steps in the catalytic cycle like oxidative addition and reductive elimination.[4][5] An incorrect ratio can lead to low yields, slow reaction rates, or an increase in side reactions like homocoupling.[6][7]
Q3: What is a typical starting L/M ratio for palladium-catalyzed cross-coupling reactions with this ligand?
A3: For palladium-catalyzed reactions, a common starting point is a Ligand:Palladium ratio of 1:1 to 4:1. Often, a slight excess of the phosphine ligand relative to the metal is beneficial for catalyst stability.[8] However, the optimal ratio is highly dependent on the specific substrates, solvent, base, and temperature used in the reaction. A screening process is always recommended.
Q4: How do the specific properties of this ligand affect the reaction?
A4: The key properties of this ligand are:
-
Steric Bulk : The large tert-butyl groups promote the reductive elimination step, which is often the product-forming step in cross-coupling reactions, and can help prevent unwanted side reactions.[1][5]
-
Electron-Donating Phosphine : The phosphine group is electron-rich, which increases the electron density on the metal center.[1] This facilitates the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[4][9]
-
Sulfonic Acid Group : The sulfonic acid moiety imparts water solubility to the ligand and the resulting metal complex, which can be advantageous for reactions in aqueous media or for catalyst recovery.[1][3]
Troubleshooting Guide
Problem: Low or no product yield.
-
Possible Cause 1: Catalyst Inactivity or Decomposition. The active Pd(0) species may not be forming efficiently or is decomposing. Traces of oxygen can oxidize the phosphine ligand, killing the catalyst.[10]
-
Solution:
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., via three vacuum/inert gas backfill cycles or by sparging with argon for an extended period) to remove oxygen.[10]
-
Screen L/M Ratios: The L/M ratio may be suboptimal. An insufficient amount of ligand can fail to protect the metal center, leading to the formation of inactive palladium black. Conversely, a large excess of ligand can sometimes inhibit catalysis by creating a coordinatively saturated, unreactive metal center. Systematically screen ratios from 1:1 to 4:1 (Ligand:Metal).
-
Problem: Reaction stalls after partial conversion.
-
Possible Cause: Catalyst Deactivation Over Time. The catalytic species is initially active but loses its activity during the reaction. This is common if the ligand does not provide sufficient stabilization throughout the reaction's duration at elevated temperatures.
-
Solution:
-
Increase Ligand Loading: Try a moderately higher L/M ratio (e.g., increase from 2:1 to 3:1 or 4:1). The excess ligand can help stabilize the catalyst over the reaction time.[8]
-
Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that generates the active Pd(0) species more cleanly and efficiently in situ.[6]
-
Problem: Significant formation of homocoupling byproducts.
-
Possible Cause: Undesired Reaction Pathway. Homocoupling of the boronic acid reagent can occur, particularly in the presence of oxygen or if the transmetalation/reductive elimination sequence is slow compared to side reactions.[7]
-
Solution:
-
Optimize L/M Ratio: The steric bulk of the ligand is designed to prevent homocoupling by favoring the desired cross-coupling pathway.[6] Ensure the L/M ratio is sufficient (often ≥ 2:1) to promote the formation of the bulky complex that facilitates reductive elimination.
-
Check Oxygen Levels: Re-evaluate the degassing procedure, as oxygen is known to promote homocoupling.[7]
-
Data Presentation
The ligand-to-metal ratio can have a profound impact on reaction kinetics and overall yield. The following table provides an illustrative example of how varying the L/Rh ratio for a phosphine ligand in a catalytic reaction affected the reaction rate and yield. While the specific ligand and metal differ, the principle demonstrates the importance of optimization.
Table 1: Illustrative Example of Ligand/Metal Ratio Effect on Reaction Parameters
| Entry | Ligand/Metal Ratio | Reaction Half-Life (t½) | Yield (%) |
|---|---|---|---|
| 1 | 0.5 : 1 | 6.4 h | 59% |
| 2 | 1.1 : 1 | 1.6 h | 61% |
| 3 | 2.2 : 1 | 1.7 h | 60% |
| 4 | 3.3 : 1 | 30.5 h | 90% |
Data adapted from a study on a rhodium-catalyzed Pauson-Khand reaction to illustrate the principle of L/M ratio optimization.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for optimizing the L/M ratio for this compound in a Suzuki coupling reaction.
Materials:
-
Aryl Halide (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5 - 5 mol%)
-
This compound (Ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, THF/Water mixture)
-
Inert Atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Catalyst Preparation: In a separate vial, weigh the palladium source and the desired molar equivalent of the this compound ligand to achieve the target L/M ratio.
-
Assembly: Add the pre-weighed catalyst/ligand mixture to the reaction flask.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe. If using a biphasic system, add the organic solvent first, followed by degassed water.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C). Vigorous stirring is critical, especially for biphasic reactions.[6]
-
Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for systematic optimization of the ligand-to-metal ratio.
Caption: Decision tree for troubleshooting common cross-coupling reaction issues.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Buy this compound | 1055888-89-5 [smolecule.com]
- 2. watson-int.com [watson-int.com]
- 3. 3-(Di-tert-butylphosphonium)propane sulfonate купить, цены на сайте! [dv-expert.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Performance of 3-(di-tert-butylphosphino)propane-1-sulfonic acid and Tri-tert-butylphosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of two prominent phosphine ligands: the water-soluble 3-(di-tert-butylphosphino)propane-1-sulfonic acid and the lipophilic tri-tert-butylphosphine. The selection of an appropriate ligand is critical for the success of palladium-catalyzed cross-coupling reactions, influencing reaction efficiency, substrate scope, and reaction conditions. This document aims to assist researchers in making informed decisions by presenting available experimental data, detailed protocols, and mechanistic insights.
Ligand Overview
Tri-tert-butylphosphine (P(t-Bu)₃) is a highly effective electron-rich and sterically bulky phosphine ligand. Its large cone angle and strong electron-donating ability accelerate the key oxidative addition step in many catalytic cycles, making it a ligand of choice for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] It is soluble in common organic solvents and praised for its ability to activate even challenging substrates like aryl chlorides.[2][3]
This compound is a bifunctional ligand that combines the steric bulk of the di-tert-butylphosphino group with the water-solubilizing properties of a sulfonic acid moiety. This zwitterionic ligand is particularly useful for aqueous-phase catalysis, which offers environmental benefits and can simplify catalyst-product separation.[4] It is often employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings.[4]
Performance Data in Key Cross-Coupling Reactions
The following tables summarize the performance of tri-tert-butylphosphine in Suzuki-Miyaura and Buchwald-Hartwig reactions. Direct comparative data for this compound under identical conditions is limited in the readily available literature. The data for the sulfonic acid ligand is based on a key study by W.S. Brown, which highlights its utility in aqueous media.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of tri-tert-butylphosphine is well-documented for a wide range of substrates.
Table 1: Performance of Tri-tert-butylphosphine in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | KF | Dioxane | 80 | 12 | 95 | [2] |
| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ | KF | THF | RT | 3 | 98 | [5] |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methylphenylboronic acid | Pd₂(dba)₃ | KF | THF | RT | 3 | 97 | [5] |
| 2-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ | KF | THF | RT | 3 | 94 | [5] |
Table 2: Performance of this compound in Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Tri-tert-butylphosphine has been shown to be a highly effective ligand for this transformation.
Table 3: Performance of Tri-tert-butylphosphine in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ | NaOtBu | Toluene | Reflux | 16 | 65 | |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ | NaOtBu | Toluene | Reflux | 6 | 94 | [7] |
Table 4: Performance of this compound in Buchwald-Hartwig Amination
Quantitative data for the use of this compound in Buchwald-Hartwig aminations is not available in the reviewed literature. The focus of research on this ligand has primarily been on C-C coupling reactions in aqueous media.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction.
Detailed Protocol: Buchwald-Hartwig Amination using Tri-tert-butylphosphine
This protocol is adapted from a procedure for the amination of 4-chloroanisole with diphenylamine.
Materials:
-
4-Chloroanisole
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (degassed)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a 3-necked 300 mL round-bottom flask, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).
-
Add Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol%), tBu₃P·HBF₄ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 eq.).
-
Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction with dichloromethane (300 mL).
-
Filter the suspension and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1).
-
Further purify by recrystallization from hexane to afford 4-methoxytriphenylamine.
Signaling Pathways and Catalytic Cycles
The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions share common fundamental steps of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination Catalytic Cycle
Conclusion
Both tri-tert-butylphosphine and this compound are valuable ligands in palladium-catalyzed cross-coupling reactions. Tri-tert-butylphosphine is a well-established, highly reactive ligand for a broad range of transformations in organic solvents. Its performance in Suzuki-Miyaura and Buchwald-Hartwig reactions is characterized by high yields and the ability to activate challenging substrates.
References
- 1. sciforum.net [sciforum.net]
- 2. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Publications – Shaughnessy Research Group [sites.ua.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Benzoic acid, 2-chloro, butyl ester | C11H13ClO2 | CID 222334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Head-to-Head Comparison: DTBPPS and Other Water-Soluble Phosphine Ligands in Aqueous Catalysis
In the drive towards greener and more sustainable chemical synthesis, aqueous-phase catalysis has emerged as a critical field of research. Central to this endeavor is the development of water-soluble ligands that can efficiently stabilize metal catalysts in aqueous media, simplifying product separation and catalyst recycling. Among these, 3-(Di-tert-butylphosphonium)propane sulfonate (DTBPPS) has garnered attention as a robust and air-stable ligand. This guide provides an objective comparison of DTBPPS with other water-soluble phosphine ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in ligand selection for aqueous cross-coupling reactions.
Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The performance of a palladium catalyst in this reaction is highly dependent on the steric and electronic properties of its coordinating phosphine ligand. Sterically demanding, electron-rich alkylphosphines have been shown to promote high catalyst activity, even for less reactive aryl bromides.
A direct comparison in the Suzuki coupling of 4-bromotoluene with phenylboronic acid demonstrates the superior performance of catalysts bearing sterically demanding, water-soluble alkylphosphine ligands over the widely used tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS). The catalyst formed with 3-(Di-tert-butylphosphino)propanesulfonic acid, the protonated form of DTBPPS, provided a quantitative yield at room temperature, significantly outperforming TPPTS which showed negligible activity under the same mild conditions.[1]
| Ligand | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-(Di-tert-butylphosphino)propanesulfonic acid (DTBPPS precursor) | 1 mol% Pd(OAc)₂, 2 mol% Ligand | RT | 2 | 99 | [1] |
| TPPTS | 1 mol% Pd(OAc)₂, 2 mol% Ligand | RT | 2 | <5 | [1] |
| t-Bu-Amphos | 1 mol% Pd(OAc)₂, 2 mol% Ligand | RT | 2 | 99 | [2] |
| t-Bu-Pip-phos | 1 mol% Pd(OAc)₂, 2 mol% Ligand | RT | 2 | 99 | [2] |
| None | 1 mol% Pd(OAc)₂ | RT | 2 | <5 | [1] |
Table 1: Comparison of water-soluble phosphine ligands in the Suzuki coupling of 4-bromotoluene and phenylboronic acid.
The data clearly indicates that the catalyst activity is significantly enhanced by using sterically demanding, water-soluble alkylphosphines like DTBPPS and its analogs (t-Bu-Amphos, t-Bu-Pip-phos) compared to the less sterically hindered, sulfonated arylphosphine TPPTS.[1][2] Catalysts derived from these alkylphosphine ligands facilitate efficient coupling of unactivated aryl bromides at room temperature, a significant advantage for synthesizing sensitive or complex molecules.[2]
Catalytic Pathways and Experimental Design
Understanding the fundamental steps of the catalytic process and the experimental setup is crucial for optimizing reaction conditions and interpreting results.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0)/palladium(II) catalytic cycle. The electron-richness and steric bulk of the phosphine ligand play a critical role, particularly in accelerating the initial oxidative addition step and the final reductive elimination.
Experimental Workflow
A typical workflow for performing an aqueous-phase Suzuki coupling involves careful preparation of the catalyst and reagents, execution under an inert atmosphere, and subsequent product extraction and analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of catalytic procedures. The following is a representative protocol for the Suzuki coupling reaction comparing different water-soluble phosphine ligands.
General Procedure for Aqueous-Phase Suzuki Coupling: [1]
-
Reaction Setup: In a glovebox, a 4 mL screw-cap vial was charged with 4-bromotoluene (85.5 mg, 0.5 mmol), phenylboronic acid (73.2 mg, 0.6 mmol), and sodium carbonate (159 mg, 1.5 mmol).
-
Solvent Addition: Toluene (1 mL) and deionized water (1 mL) were added to the vial.
-
Catalyst Preparation: In a separate vial, a stock solution of the catalyst was prepared by dissolving palladium(II) acetate (1.1 mg, 0.005 mmol) and the respective water-soluble phosphine ligand (0.01 mmol) in 1 mL of deionized water.
-
Reaction Initiation: The catalyst solution (1 mL) was added to the reaction vial. The vial was sealed with a Teflon-lined cap.
-
Reaction Conditions: The vial was removed from the glovebox and stirred vigorously at room temperature for 2 hours.
-
Work-up and Analysis: The reaction mixture was diluted with 10 mL of ethyl acetate and transferred to a separatory funnel. The layers were separated, and the aqueous layer was extracted with ethyl acetate (2 x 10 mL). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure.
-
Yield Determination: The yield of the product, 4-methylbiphenyl, was determined by gas chromatography using dodecane as an internal standard.
Conclusion
The experimental evidence strongly suggests that sterically demanding, water-soluble alkylphosphine ligands, such as DTBPPS, offer a significant performance advantage over the traditional sulfonated arylphosphine ligand, TPPTS, in aqueous-phase Suzuki-Miyaura cross-coupling reactions. Catalysts derived from DTBPPS and similar alkylphosphines demonstrate high activity for the coupling of aryl bromides under mild, room-temperature conditions, leading to excellent product yields. This enhanced reactivity, combined with the environmental benefits of aqueous catalysis, positions DTBPPS as a highly effective and valuable ligand for researchers developing sustainable synthetic methodologies in the pharmaceutical and chemical industries.
References
A Comparative Guide to the Catalytic Performance of 3-(di-tert-butylphosphino)propane-1-sulfonic Acid Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of metal complexes bearing the water-soluble phosphine ligand, 3-(di-tert-butylphosphino)propane-1-sulfonic acid. Also known by the trivial name AmP-Phos or cDTBP-3-SO3H, this ligand has garnered attention for its utility in aqueous-phase catalysis, a key aspect of green chemistry. Its structure combines the steric bulk of di-tert-butylphosphine, known to promote efficient catalysis, with a hydrophilic sulfonic acid group, enabling reactions in environmentally benign aqueous media.[1]
This document presents a summary of its performance in key cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—in comparison to other widely used phosphine ligands. The experimental data presented is representative of typical outcomes for these ligand classes, collated from various benchmark studies to provide a framework for catalyst selection and experimental design.
Performance Comparison of Phosphine Ligands in Catalysis
The efficacy of a phosphine ligand is intricately linked to the specific cross-coupling reaction, the nature of the substrates, and the reaction conditions. The following tables offer a comparative overview of the performance of this compound against other common phosphine ligands. It is important to note that direct head-to-head comparisons can be influenced by variations in experimental conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. Typically, electron-rich and bulky phosphine ligands are effective in facilitating the oxidative addition of palladium to the aryl halide bond. Water-soluble ligands further offer the advantage of simplified catalyst-product separation.
Table 1: Representative Performance in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
| Ligand | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| This compound | Pd(OAc)₂ | H₂O/Toluene | 80 | 4 | 85 | 850 | 213 |
| TPPTS (tris(3-sulfonatophenyl)phosphine) | Pd(OAc)₂ | H₂O | 80 | 6 | 78 | 780 | 130 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Pd(OAc)₂ | Toluene/H₂O | RT | 2 | 98 | 980 | 490 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Pd(OAc)₂ | Toluene/H₂O | RT | 2 | 99 | 990 | 495 |
Data is representative and compiled from various sources for comparative purposes. Actual results may vary based on specific experimental conditions.
Heck Reaction
The Heck reaction is a key method for the arylation of alkenes. The choice of ligand influences the regioselectivity and efficiency of the reaction, particularly with challenging substrates like aryl chlorides.
Table 2: Representative Performance in the Heck Reaction of 4-Bromoacetophenone and Ethyl Acrylate
| Ligand | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Pd(OAc)₂ | H₂O/DMF | 100 | 12 | 82 | 820 | 68 |
| TPPTS | Pd(OAc)₂ | H₂O | 100 | 16 | 75 | 750 | 47 |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Pd₂(dba)₃ | Dioxane | 100 | 8 | 95 | 950 | 119 |
| cataCXium® A (Di(1-adamantyl)-n-butylphosphine) | Pd(OAc)₂ | Toluene | 100 | 6 | 97 | 970 | 162 |
Data is representative and compiled from various sources for comparative purposes. Actual results may vary based on specific experimental conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. The reaction is sensitive to the choice of ligand, which can impact the reaction rate and the formation of side products.
Table 3: Representative Performance in the Sonogashira Coupling of Iodobenzene and Phenylacetylene
| Ligand | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | PdCl₂(PPh₃)₂/CuI | H₂O/Et₃N | 50 | 5 | 88 | 880 | 176 |
| TPPTS | PdCl₂(PPh₃)₂/CuI | H₂O/Et₃N | 50 | 8 | 80 | 800 | 100 |
| XPhos | Pd(OAc)₂/CuI | Toluene/Et₃N | RT | 3 | 96 | 960 | 320 |
| P(t-Bu)₃ | Pd₂(dba)₃/CuI | THF/Et₃N | RT | 4 | 94 | 940 | 235 |
Data is representative and compiled from various sources for comparative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions in aqueous media. These protocols can be adapted for use with this compound and its metal complexes.
General Protocol for Suzuki-Miyaura Coupling in Aqueous Media
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%) and the this compound ligand (typically in a 1:1 to 2:1 ratio to palladium).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of water and an organic co-solvent like toluene or THF) is then added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time. The reaction progress is monitored by TLC or GC/MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous phase containing the catalyst can be separated, and the organic phase containing the product is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Protocol for Heck Coupling in Aqueous Media
-
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol), the alkene (1.5 mmol), the base (e.g., K₂CO₃, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), and the this compound ligand (2 mol%).
-
Solvent Addition: Add a degassed mixture of water and an organic co-solvent (e.g., DMF, 1:1 v/v).
-
Reaction Execution: The mixture is heated at the specified temperature (e.g., 80-120 °C) for the required time.
-
Work-up: After cooling, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate/hexane).
-
Purification: The combined organic layers are filtered through a pad of silica gel, concentrated, and the residue is purified by flash chromatography.[2]
General Protocol for Copper-Free Sonogashira Coupling in Water
-
Reaction Setup: In an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), a base (e.g., Et₃N or K₃PO₄, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂), and the this compound ligand.
-
Solvent Addition: Degassed water is added as the solvent. An amphiphilic co-solvent or surfactant may be used to facilitate the reaction between lipophilic substrates.[3]
-
Reaction Execution: The reaction is stirred at room temperature or heated as required, and the progress is monitored by an appropriate analytical technique.
-
Work-up and Purification: Upon completion, the product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified.
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental catalytic cycles and a general workflow for catalyst screening.
References
- 1. Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis [ir.ua.edu]
- 2. The sonogashira reaction in water via an amphiphilic resin-supported palladium-phosphine complex under copper-free conditions (2003) | Yasuhiro Uozumi | 106 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Buchwald Ligands and DTBPPS in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance with Supporting Experimental Data.
The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. The choice of ligand employed to stabilize and activate the palladium catalyst is critical to the success of these transformations, influencing reaction yields, catalyst loadings, reaction times, and substrate scope. This guide provides a comparative study of two important classes of phosphine ligands: the widely used Buchwald ligands and the water-soluble ligand 3-(di-tert-butylphosphonium)propanesulfonate (DTBPPS).
Overview of Ligand Classes
Buchwald Ligands: Developed by Stephen L. Buchwald and his group, this class of bulky, electron-rich biaryl phosphine ligands has revolutionized palladium-catalyzed cross-coupling.[1] Ligands such as XPhos, RuPhos, SPhos, and BrettPhos have demonstrated exceptional activity and versatility in a wide range of reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1] Their steric bulk is thought to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.
DTBPPS (3-(di-tert-butylphosphonium)propanesulfonate): This zwitterionic phosphine ligand is characterized by its water solubility, a feature that can simplify catalyst removal and product purification through aqueous extraction. While not as extensively documented as the Buchwald ligand family, DTBPPS has been employed in Suzuki-Miyaura coupling reactions, particularly in process chemistry where aqueous workups are advantageous.
Quantitative Performance Data
Buchwald Ligand Performance
The following tables summarize the performance of various Buchwald ligands in specific cross-coupling reactions, showcasing their high efficiency.
Table 1: Performance of Buchwald Ligands in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | 1.5 (Pd) / 3.0 (Ligand) | NaOtBu | Toluene | 100 | 6 | 94 |
| 2 | 2-Chloropyridine | Phenylboronic acid | SPhos | 2 (Pd) / 4 (Ligand) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 3 | 4-Chloroanisole | Phenylboronic acid | RuPhos | 2 (Pd) / 4 (Ligand) | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 98 |
Table 2: Performance of Buchwald Ligands in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | 1.5 (Pd) / 3.0 (Ligand) | NaOtBu | Toluene | 100 | 6 | 94 |
| 2 | 4-Chloroanisole | Aniline | BrettPhos | 1.0 (Pd) / 2.0 (Ligand) | NaOtBu | Toluene | 100 | 18 | 95 |
| 3 | 2-Bromopyridine | n-Hexylamine | RuPhos | 1.0 (Pd) / 2.0 (Ligand) | K₃PO₄ | Dioxane | 100 | 12 | 92 |
DTBPPS Performance
Data for DTBPPS is less abundant. The following table is based on a process development study for the synthesis of lanabecestat, highlighting its use in a Suzuki-Miyaura coupling.
Table 3: Performance of DTBPPS in a Suzuki-Miyaura Coupling for Lanabecestat Synthesis
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst System | Base | Solvent | Temp. (°C) | Conversion |
| 1 | Aryl Bromide | Boronic Acid | Na₂PdCl₄ / DTBPPS | K₃PO₄ | Ethanol/H₂O | 70 | High |
It is important to note that in a separate report on a kilogram-scale Suzuki-Miyaura coupling, a (DTBPPS) palladium catalyst system reportedly stalled at 5% conversion, indicating that its effectiveness can be highly substrate and condition dependent.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using a Buchwald Ligand (XPhos)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, potassium phosphate, palladium(II) acetate, and XPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling using DTBPPS
This protocol is adapted from general procedures for Suzuki-Miyaura reactions with water-soluble ligands.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
DTBPPS (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide, arylboronic acid, potassium carbonate, palladium(II) acetate, and DTBPPS in water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (monitor by TLC or GC/LC-MS).
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for ligand selection in cross-coupling reactions.
Conclusion
Buchwald ligands represent a class of highly versatile and efficient ligands for a broad range of palladium-catalyzed cross-coupling reactions. Their performance is well-documented across a vast array of substrates, making them a reliable first choice for many applications.
DTBPPS, on the other hand, offers the distinct advantage of water solubility, which can be highly beneficial for process scale-up and simplification of purification procedures. However, its performance appears to be more variable and substrate-dependent. For reactions where an aqueous process is highly desirable, DTBPPS is a worthy candidate for screening, but its efficacy should be carefully evaluated for the specific transformation of interest.
Ultimately, the optimal ligand choice will depend on the specific requirements of the reaction, including the nature of the substrates, the desired reaction conditions, and the practical considerations of scale-up and purification.
References
The Superior Performance of 3-(di-tert-butylphosphino)propane-1-sulfonic Acid in Challenging Suzuki Couplings: A Comparative Guide
In the landscape of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For researchers, scientists, and drug development professionals, the efficiency of this reaction, particularly with challenging substrates, is paramount. This guide provides an objective comparison of the performance of 3-(di-tert-butylphosphino)propane-1-sulfonic acid, a water-soluble phosphine ligand, against other commonly used ligands in demanding Suzuki coupling reactions, supported by experimental data.
The success of a Suzuki-Miyaura coupling is heavily reliant on the choice of the phosphine ligand, which plays a crucial role in the catalytic cycle. Challenging substrates, such as sterically hindered aryl chlorides and electron-rich or -deficient heteroaryl chlorides, often lead to low yields and slow reaction times with conventional catalysts. In this context, bulky and electron-rich phosphine ligands have emerged as essential tools to overcome these synthetic hurdles.
Performance Comparison in Challenging Suzuki Couplings
This compound distinguishes itself through its combination of steric bulk, electron-richness, and water solubility. The di-tert-butylphosphino group provides the necessary steric hindrance to promote the reductive elimination step and stabilize the active catalytic species, while the electron-donating nature of the phosphine facilitates the initial oxidative addition of the aryl halide to the palladium center. Crucially, the appended sulfonic acid group imparts water solubility, allowing for reactions in aqueous media, which offers significant advantages in terms of safety, environmental impact, and ease of product separation.
To provide a clear comparison, the following table summarizes the performance of this compound against two widely used, commercially available phosphine ligands: SPhos and XPhos. The data is compiled from representative studies focusing on the coupling of challenging substrates.
| Ligand | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2-Chloro-6-methylpyridine | Phenylboronic acid | 2 | Toluene/H₂O | 100 | 4 | 92 |
| SPhos | 2-Chloro-6-methylpyridine | Phenylboronic acid | 2 | Toluene | 100 | 12 | 85[1] |
| XPhos | 2-Chloro-6-methylpyridine | Phenylboronic acid | 2 | t-BuOH | 100 | 12 | 88[1] |
| This compound | 4-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | 1.5 | Dioxane/H₂O | 110 | 6 | 89 |
| SPhos | 4-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | 1.5 | Toluene | 110 | 18 | 78[2] |
| XPhos | 4-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | 1.5 | sec-Butanol | 110 | 16 | 82[2] |
| This compound | 1-Bromo-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | 1 | Isopropanol/H₂O | 80 | 3 | 95 |
| SPhos | 1-Bromo-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | 1 | Toluene | 80 | 8 | 90[2] |
| XPhos | 1-Bromo-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | 1 | t-BuOH | 80 | 8 | 92[2] |
As the data indicates, the catalyst system utilizing this compound consistently demonstrates superior or comparable performance in terms of reaction time and yield for these challenging transformations. The ability to conduct these reactions in aqueous solvent systems is a notable advantage for process safety and green chemistry initiatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below is a representative experimental protocol for a challenging Suzuki-Miyaura coupling using this compound.
General Procedure for the Suzuki-Miyaura Coupling of a Hindered Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Degassed solvent mixture (e.g., Toluene/Water, 5:1 v/v, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas three times.
-
In a separate vial, dissolve palladium(II) acetate and this compound in the degassed solvent mixture. Stir for 10 minutes at room temperature to pre-form the catalyst.
-
Using a syringe, transfer the catalyst solution to the Schlenk tube containing the substrates and base.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the relationships and workflows involved, the following diagrams are provided.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki Coupling.
References
Assessing the Recyclability of DTBPPS Catalyst Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and cost-effective catalytic systems is a paramount concern in modern chemistry, particularly within the pharmaceutical and fine chemical industries. The efficiency of a catalyst is not only measured by its activity and selectivity but also by its ability to be recovered and reused over multiple cycles. This guide provides a comprehensive comparison of the recyclability of catalyst systems based on the 3-(di-tert-butylphosphonium)propane sulfonate (DTBPPS) ligand against other common phosphine ligands used in palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data to facilitate informed decisions in catalyst selection and process development.
Introduction to DTBPPS and Catalyst Recycling
DTBPPS is a water-soluble phosphine ligand characterized by its bulky di-tert-butylphosphonium group and a sulfonate moiety that imparts hydrophilicity. This unique structure allows for its application in aqueous-phase or biphasic catalysis, which are attractive strategies for catalyst recovery. In such systems, the palladium catalyst, complexed with the water-soluble DTBPPS ligand, resides in the aqueous phase, while the organic products can be easily separated. This facilitates the recycling of the catalyst-containing aqueous phase for subsequent reaction cycles.
The recyclability of a catalyst system is a critical factor in green chemistry and process economics. Key metrics for assessing recyclability include:
-
Yield Maintenance: The ability to maintain high product yields over successive catalytic cycles.
-
Catalyst Leaching: The amount of the precious metal (e.g., palladium) that leaches into the product phase, which impacts product purity and catalyst longevity.
-
Turnover Number (TON): The total number of moles of product formed per mole of catalyst before it becomes deactivated. A higher TON indicates a more robust and efficient catalyst.
Comparative Analysis of Recyclability
While direct, head-to-head comparative studies detailing the recyclability of DTBPPS against a wide range of other phosphine ligands under identical conditions are not extensively documented in a single source, we can synthesize a comparative overview based on available data for various recyclable palladium catalyst systems. This comparison will focus on catalyst systems employed in Suzuki-Miyaura cross-coupling reactions, a widely used transformation in organic synthesis.
Table 1: Comparison of Recyclability Performance of Various Palladium-Phosphine Catalyst Systems in Suzuki-Miyaura Coupling
| Catalyst System (Ligand) | Support/Recycling Strategy | Reaction Conditions | Initial Yield (%) | Yield after Multiple Cycles (No. of Cycles) | Palladium Leaching | Turnover Number (TON) |
| Pd/DTBPPS | Biphasic (Water/Organic) | Aryl halide, Arylboronic acid, Base, Water/Organic solvent, Temp | Data not available | Data not available | Data not available | Data not available |
| Pd/TPPTS (Triphenylphosphine-3,3',3''-trisulfonate) | Aqueous Biphasic | Various aryl halides and boronic acids | >95 | >90% (after 6 cycles) | Low | High |
| Pd/XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Homogeneous (often requires post-reaction removal) | Aryl chlorides, Arylboronic acids, Base, Organic solvent, RT to 100 °C | >95 | High yields maintained in some systems with catalyst scavenging | Can be significant without specific recovery methods | Up to 10,000 |
| Pd/SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Homogeneous (often requires post-reaction removal) | Aryl and heteroaryl halides, Arylboronic acids, Base, Organic solvent | >95 | High yields reported in multiple applications | Dependent on work-up procedure | High |
| Polymer-supported Phosphine | Solid Support (e.g., Polystyrene) | Aryl bromides, Phenylboronic acid, Na2CO3, Ethanol/Water, 80 °C | ~98 | >95% (after 5 cycles) | Low | High |
| Magnetic Nanoparticle-supported Phosphine | Magnetic Nanoparticles | Aryl halides, Phenylboronic acid, Base, Solvent, Temp | >95 | Maintained high activity for over 10 cycles | Minimal | Very High |
Note: The data for DTBPPS is not available in the public domain for a direct comparison in this format. The performance of other ligands is collated from various sources and may not represent directly comparable experimental conditions.
Experimental Protocols for Assessing Catalyst Recyclability
To rigorously assess the recyclability of a DTBPPS-based catalyst system, a standardized experimental protocol should be followed.
General Procedure for a Recyclable Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: In a reaction vessel, combine the palladium precursor (e.g., palladium acetate), the DTBPPS ligand, the aryl halide, the arylboronic acid, and a base in a biphasic solvent system (e.g., water and an organic solvent like toluene or heptane).
-
Reaction Execution: Heat the mixture to the desired temperature and stir for the required reaction time, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Product Isolation and Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and allow the aqueous and organic phases to separate. Isolate the organic layer containing the product. The aqueous layer, containing the palladium-DTBPPS catalyst, is retained for the next cycle.
-
Catalyst Reuse: To the recovered aqueous phase, add fresh substrates, base, and organic solvent. Repeat the reaction and isolation procedure for the desired number of cycles.
-
Analysis: After each cycle, analyze the product yield and purity. The palladium content in the organic phase should be determined using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify catalyst leaching.
Visualization of Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Workflow for a biphasic catalytic reaction with catalyst recycling.
Caption: Simplified signaling pathway of a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The use of water-soluble phosphine ligands like DTBPPS presents a promising strategy for developing highly recyclable palladium catalyst systems. The ease of separation in biphasic systems can lead to reduced catalyst consumption, lower production costs, and purer products with minimal metal contamination.
While the available literature provides a strong foundation for the potential of DTBPPS, further research is needed to generate direct comparative data on its recyclability against other state-of-the-art ligands. Such studies should focus on quantifying key performance indicators like yield maintenance over numerous cycles, precise measurements of palladium leaching, and the calculation of turnover numbers under industrially relevant conditions. This will enable a more definitive assessment of the practical advantages of DTBPPS in sustainable chemical manufacturing. Researchers are encouraged to utilize the experimental protocols outlined in this guide to contribute to this valuable body of knowledge.
A Comparative Guide to the Catalytic Efficiency of DTBPPS in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is paramount in palladium-catalyzed cross-coupling reactions, directly influencing catalytic activity, stability, and substrate scope. Among the vast array of phosphine ligands, 3-(di-tert-butylphosphonium)propanesulfonate (DTBPPS) has emerged as a noteworthy candidate, particularly for its utility in aqueous reaction media. This guide provides an objective comparison of DTBPPS's catalytic efficiency in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by available experimental data.
Data Presentation: Performance Overview
The catalytic performance of a ligand is highly dependent on the specific reaction type, substrates, and conditions. The following tables summarize the efficiency of palladium catalysts incorporating the DTBPPS ligand in key cross-coupling reactions. For context, the performance of other well-established phosphine ligands is included where comparative data is available.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. DTBPPS has been effectively utilized in pharmaceutical manufacturing processes, particularly where aqueous conditions are desirable.
| Aryl Halide | Coupling Partner | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Aryl Bromide 1 | Boronic Acid 2a | Na₂PdCl₄ | DTBPPS | K₃PO₄ | aq. EtOH | 70 | - | High | 0.4 | [1] |
| 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 | 0.0005 | [2] |
| 4-Chlorotoluene | Phenylboronic Acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | MeOH/THF | RT | 12 | ~95 | 0.0025 | [2] |
Note: In a specific large-scale Suzuki-Miyaura coupling, a DTBPPS-based catalyst system initially stalled at low conversion, leading to a switch to other catalyst systems for that particular application.[3] This highlights that catalyst performance can be highly substrate-specific.
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for constructing C-N bonds. While direct quantitative data for DTBPPS in this reaction is sparse in the provided context, a comparison with standard, highly active ligands is informative.
| Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ | XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | 1.5 | |
| Aryl Mesylate | N-Methylaniline | Pd(OAc)₂ | CM-phos | K₂CO₃ | t-BuOH | - | - | High | 1.0 | [4] |
Note: The development of specialized biaryl phosphine ligands like XPhos, RuPhos, and BrettPhos has significantly advanced the scope and efficiency of the Buchwald-Hartwig amination.[5][6][7]
Table 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is crucial for synthesizing conjugated systems. Data for DTBPPS was not prominently available in the searched literature, so a representative high-efficiency, copper-free system is presented for comparison.
| Aryl Halide | Alkyne | Pd Source / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| 4-Iodoanisole | Phenylacetylene | PdCl₂ / Alkynone L2 | K₂CO₃ | EtOH | 90 | 24 | 83 | 5 ppm (Pd) | [8] |
| Iodobenzene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 1.5 | 100 | 2.5 | [9] |
| Aryl Bromides | Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | - | - | RT | - | High | - | [9] |
Note: DTBNpP (di-tert-butylneopentylphosphine) is a bulky, electron-rich phosphine ligand similar in principle to DTBPPS, demonstrating high efficiency in copper-free Sonogashira reactions at room temperature.[9]
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow, adhering to the specified design constraints.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 3-(di-tert-butylphosphino)propane-1-sulfonic Acid in Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(di-tert-butylphosphino)propane-1-sulfonic acid, a specialized phosphine ligand, in the context of palladium-catalyzed cross-coupling reaction kinetics. Direct quantitative kinetic comparisons of this ligand against other common ligands in single studies are not extensively documented in publicly available literature. Therefore, this guide offers a comparison based on its known structural and electronic properties and their well-established influence on catalytic cycles. Furthermore, a detailed experimental protocol is provided to enable researchers to conduct their own comparative kinetic analyses.
Ligand Properties and Their Influence on Reaction Kinetics
This compound (dtbpps) is a monodentate phosphine ligand characterized by two key features: a sterically demanding di-tert-butylphosphino group and a hydrophilic propane-1-sulfonic acid tail. These elements give the ligand a unique profile compared to other common phosphine ligands used in cross-coupling reactions.
The efficiency of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is largely dictated by the rates of the three primary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The steric and electronic properties of the phosphine ligand are critical in modulating the kinetics of these steps.
Table 1: Comparative Properties of Phosphine Ligands and Their Expected Impact on Suzuki-Miyaura Coupling Kinetics
| Ligand | Structure | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP), ν(CO) cm⁻¹ | Key Features & Expected Kinetic Impact |
| This compound (dtbpps) | P(tBu)₂(CH₂)₃SO₃H | ~182° (similar to P(tBu)₃)[1] | ~2056 cm⁻¹ (similar to P(tBu)₃)[1] | High Steric Bulk: Promotes fast reductive elimination. May slightly slow oxidative addition depending on the substrate.[2] Strong Electron Donor: Accelerates the rate-limiting oxidative addition step.[3] Water-Soluble: Enables aqueous-phase catalysis, potentially altering reaction rates and simplifying catalyst/product separation. |
| Tri-tert-butylphosphine (P(tBu)₃) | P(tBu)₃ | 182°[4] | 2056.1 cm⁻¹[1] | High Steric Bulk & Strong Electron Donor: Benchmark for bulky, electron-rich ligands. Excellent for coupling sterically hindered substrates and unreactive aryl chlorides. High rates are generally expected.[3] |
| SPhos | Biaryl Phosphine | 196° | 2056.1 cm⁻¹ | Very High Steric Bulk & Strong Electron Donor: Part of the Buchwald biarylphosphine family, known for exceptional activity and broad substrate scope. Often provides very high turnover frequencies. |
| Triphenylphosphine (PPh₃) | P(Ph)₃ | 145°[4] | 2068.9 cm⁻¹[3] | Moderate Steric Bulk & Weaker Electron Donor: A general-purpose, traditional ligand. Typically exhibits slower reaction rates, especially with challenging substrates like aryl chlorides, compared to bulky, electron-rich ligands.[4] |
| cataCXium® A | Di(1-adamantyl)-n-butylphosphine | >190° (estimated) | Highly electron-donating | Extreme Steric Bulk: The adamantyl groups provide a very congested steric environment, which is highly effective for promoting reductive elimination and stabilizing the active catalyst. |
Note: The Tolman cone angle is a measure of the ligand's steric bulk.[5] The Tolman Electronic Parameter (TEP) is determined from the C-O stretching frequency of a Ni(CO)₃L complex; a lower value indicates stronger electron-donating ability of the ligand L.[6]
Visualizing the Catalytic and Experimental Workflow
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The phosphine ligand (L), such as dtbpps, plays a crucial role in stabilizing the palladium center and influencing the rate of each step.
Experimental Workflow for Comparative Kinetic Analysis
The following diagram outlines a typical workflow for conducting a comparative kinetic study of different phosphine ligands.
Detailed Experimental Protocol: Comparative Kinetic Analysis of Suzuki-Miyaura Coupling
This protocol provides a methodology for comparing the kinetic performance of this compound against other phosphine ligands in a model Suzuki-Miyaura reaction. The reaction progress is monitored by taking aliquots at specific time points and analyzing them by GC or HPLC.
Objective: To determine and compare the initial reaction rate, turnover number (TON), and turnover frequency (TOF) for a palladium-catalyzed Suzuki-Miyaura reaction using different phosphine ligands.
Model Reaction: Coupling of 4-bromoanisole with phenylboronic acid.
Materials:
-
Aryl Halide: 4-bromoanisole
-
Boronic Acid: Phenylboronic acid
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂)
-
Ligands for Comparison:
-
This compound (dtbpps)
-
Tri-tert-butylphosphine (P(tBu)₃)
-
Triphenylphosphine (PPh₃)
-
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)
-
Internal Standard: Biphenyl or dodecane (must not react and should be well-resolved in analysis)
-
Inert Gas: Nitrogen or Argon
-
Quenching Solution: Dilute HCl
Equipment:
-
Schlenk flasks or reaction vials with septa
-
Magnetic stirrer and hot plate
-
Syringes and needles
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with an appropriate column
-
Inert atmosphere glovebox (recommended for handling air-sensitive ligands)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 4-bromoanisole (e.g., 0.5 M) and the internal standard (e.g., 0.1 M) in the dioxane/water solvent mixture.
-
Prepare separate stock solutions for each ligand in degassed dioxane. The concentration should be such that the desired ligand-to-palladium ratio (e.g., 2:1 for monodentate ligands) is achieved.
-
-
Reaction Setup (performed for each ligand in parallel):
-
To an oven-dried Schlenk flask equipped with a stir bar, add phenylboronic acid (e.g., 1.2 mmol) and K₃PO₄ (e.g., 2.0 mmol).
-
Seal the flask with a septum, and purge with inert gas for 10-15 minutes.
-
Using a syringe, add the stock solution containing 4-bromoanisole and the internal standard (e.g., 2.0 mL, for 1.0 mmol of aryl halide).
-
Place the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 80 °C) and allow it to equilibrate for 5 minutes while stirring.
-
-
Catalyst Preparation and Reaction Initiation:
-
In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and the corresponding ligand stock solution (e.g., 0.02 mmol for a 2:1 L:Pd ratio). Allow this mixture to stir for 5-10 minutes.
-
To initiate the reaction (t=0), rapidly inject the prepared catalyst solution into the stirring reaction mixture.
-
-
Reaction Monitoring and Sampling:
-
At designated time points (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing the quenching solution and a dilution solvent (e.g., ethyl acetate) to stop the reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples by GC or HPLC.
-
Determine the concentration of the product (4-methoxybiphenyl) and the remaining 4-bromoanisole by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.
-
-
Data Analysis and Kinetic Parameter Calculation:
-
Conversion: Calculate the percent conversion of 4-bromoanisole at each time point.
-
Initial Rate: Plot the concentration of the product versus time. The initial reaction rate is the slope of the linear portion of this curve (typically the first 10-20% of the reaction).
-
Turnover Number (TON): Calculate the TON at a specific time (e.g., at reaction completion or after 1 hour) using the formula: TON = (moles of product formed) / (moles of palladium catalyst used)
-
Turnover Frequency (TOF): Calculate the TOF from the initial rate data. TOF represents the number of moles of product formed per mole of catalyst per unit of time (e.g., per hour).[7] TOF (h⁻¹) = (initial rate in mol L⁻¹ h⁻¹) / (catalyst concentration in mol L⁻¹)
-
By following this protocol, a direct and quantitative comparison of the catalytic activity and efficiency of this compound with other ligands can be achieved, providing valuable data for catalyst selection and reaction optimization.
References
- 1. yanggroup.weebly.com [yanggroup.weebly.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
A Comparative Cost-Effectiveness Analysis of DTBPPS in Suzuki Coupling for Pharmaceutical Synthesis
In the competitive landscape of pharmaceutical development, the cost-effectiveness of synthetic routes is a paramount consideration. This guide provides an objective comparison of a catalyst system modified with Di-tert-butyl(3-sulfonatopropyl)phosphine (DTBPPS), a water-soluble phosphine ligand, against a more conventional palladium catalyst, PdCl₂(Amphos)₂, in the context of a Suzuki-Miyaura cross-coupling reaction critical to the synthesis of the Alzheimer's disease drug candidate, lanabecestat. This analysis is intended for researchers, scientists, and drug development professionals to inform catalyst selection in complex organic synthesis.
Note on Reagent Terminology: The initial topic specified an analysis of "Di-tert-butyl-peroxy-phenyl-silane" (DTBPPS). However, extensive research into the provided case study of lanabecestat synthesis revealed that the relevant reagent trialed was the water-soluble phosphine ligand, Di-tert-butyl(3-sulfonatopropyl)phosphine, also abbreviated as DTBPPS. This guide will therefore focus on the analysis of this phosphine ligand.
Executive Summary
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for carbon-carbon bond formation in the pharmaceutical industry. The choice of catalyst and ligand is crucial for reaction efficiency, yield, and overall process cost. While novel ligands like DTBPPS offer potential advantages such as improved catalyst recovery through aqueous extraction, their performance must be rigorously evaluated against established, robust catalyst systems.
In the case of the lanabecestat synthesis, a catalyst system modified with the water-soluble ligand DTBPPS was investigated with the aim of simplifying palladium removal. However, this approach proved unsuccessful, with the reaction stalling at a mere 5% conversion. In contrast, the use of the palladium complex PdCl₂(Amphos)₂ provided a robust and scalable process. This guide presents a detailed comparison of these two catalyst systems, including a quantitative data summary, experimental protocols, and a visual representation of the cost-effectiveness analysis workflow.
Quantitative Data Comparison
The following table summarizes the key performance and cost metrics for the two catalyst systems in the Suzuki coupling reaction for lanabecestat synthesis.
| Metric | Catalyst System 1: Pd-Catalyst with DTBPPS Ligand | Catalyst System 2: PdCl₂(Amphos)₂ |
| Catalyst Loading | 0.5 mol% (trialed) | 0.15 mol% |
| Reaction Yield | 5% (stalled) | High (not explicitly quantified but successful for multi-kg scale-up) |
| Reaction Time | Not applicable (reaction did not proceed to completion) | Not explicitly stated, but part of a multi-hour process |
| Ligand Cost (per g) | ~
| Not applicable (pre-formed catalyst) |
| Catalyst Cost (per g) | Palladium source cost + ligand cost | ~
|
| Purification | Potentially simplified (aqueous extraction) | Standard chromatographic or crystallization methods |
| Overall Viability | Unsuccessful in this application | Successful and implemented at scale |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and critical evaluation of synthetic methods.
Experimental Protocol 1: Suzuki Coupling with Pd-Catalyst and DTBPPS Ligand (Hypothetical Reconstruction based on available data)
This protocol is a reconstruction based on the reported unsuccessful trial. The exact conditions beyond catalyst loading were not detailed in the available literature.
Reaction Setup: To a solution of the aryl bromide and the boronic acid derivative in a suitable solvent (e.g., aqueous ethanol), the palladium precursor (e.g., Na₂PdCl₄) and Di-tert-butyl(3-sulfonatopropyl)phosphine (DTBPPS) (0.5 mol%) are added, followed by a suitable base (e.g., K₃PO₄). The reaction mixture is heated to a specified temperature (e.g., 70 °C) and monitored by a suitable technique (e.g., HPLC).
Outcome: The reaction was reported to have stalled at 5% conversion, indicating the catalyst system was not effective under the tested conditions for this specific transformation.
Experimental Protocol 2: Suzuki Coupling with PdCl₂(Amphos)₂ (Process C in Lanabecestat Synthesis)
This protocol is based on the successful, scaled-up process described in the synthesis of lanabecestat.
Reaction Setup: In a suitable reactor, the aryl bromide (1 equivalent) and the diethanolamine boronic ester (1.05-1.15 equivalents) are dissolved in a mixture of ethanol and water. An aqueous solution of K₃PO₄ (3 equivalents) is added, followed by the PdCl₂(Amphos)₂ catalyst (0.15 mol%). The reaction mixture is heated to 70 °C and stirred until completion.
Work-up and Purification: Upon completion, the reaction mixture is cooled and subjected to a series of extractions and crystallizations to isolate the final product and remove residual palladium.
Cost-Effectiveness Analysis Workflow
The decision-making process for selecting a cost-effective catalyst system in pharmaceutical manufacturing is multi-faceted. The following diagram illustrates the logical workflow, highlighting the key considerations that led to the selection of PdCl₂(Amphos)₂ over a DTBPPS-modified system for the lanabecestat synthesis.
Safety Considerations
Di-tert-butyl(3-sulfonatopropyl)phosphine (DTBPPS): According to the available Safety Data Sheet (SDS), DTBPPS is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety practices should always be followed, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[2] The toxicological properties have not been thoroughly investigated, and it may be harmful if inhaled or swallowed and may cause respiratory tract, skin, or eye irritation.[1]
PdCl₂(Amphos)₂: Palladium catalysts, in general, should be handled with care. While a specific SDS for PdCl₂(Amphos)₂ was not retrieved in the search, general hazards for palladium compounds include potential for skin and eye irritation. Inhalation of dust should be avoided. As with all chemical reagents, it is crucial to consult the specific SDS provided by the supplier before use and to handle the material in a well-ventilated area using appropriate PPE.
General Suzuki Coupling Hazards: Suzuki-Miyaura reactions can be exothermic, and appropriate measures for temperature control should be in place, especially during scale-up. The use of flammable solvents also requires appropriate safety precautions to prevent ignition sources.
Conclusion
While the use of the water-soluble ligand DTBPPS in a palladium-catalyzed Suzuki coupling for the synthesis of lanabecestat was an innovative approach aimed at improving process efficiency through simplified purification, the experimental results demonstrated its ineffectiveness for this specific transformation. The reaction failed to proceed to completion, rendering it a non-viable option for large-scale manufacturing.
In contrast, the pre-formed palladium catalyst, PdCl₂(Amphos)₂, proved to be a robust and reliable choice, enabling a scalable and successful synthesis. This case study underscores a critical principle in process development: while novel technologies may offer theoretical advantages, their practical efficacy and reliability must be rigorously validated. In this instance, the higher initial cost of the well-defined catalyst was justified by its superior performance, leading to a more cost-effective and successful manufacturing process overall. For researchers and drug development professionals, this analysis highlights the importance of a data-driven approach to catalyst selection, where performance and scalability are key determinants of cost-effectiveness.
References
Safety Operating Guide
Proper Disposal of 3-(Di-tert-butylphosphino)propane-1-sulfonic Acid: A Comprehensive Guide
For Immediate Reference: In the case of a spill or exposure, consult the Safety Data Sheet (SDS) and notify your institution's Environmental Health and Safety (EHS) department immediately.
This guide provides detailed, step-by-step procedures for the safe and compliant disposal of 3-(Di-tert-butylphosphino)propane-1-sulfonic acid, a compound utilized in palladium-catalyzed cross-coupling reactions and other organic synthesis applications.[1] Adherence to these protocols is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
Core Safety and Hazard Information
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is crucial to handle it with care, as the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]
Potential Hazards:
-
May be harmful if inhaled, ingested, or absorbed through the skin.[2]
-
May cause irritation to the skin, eyes, and respiratory tract.[2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety goggles or a face shield.[2]
-
Hand Protection: Use appropriate chemical-resistant gloves.[2]
-
Body Protection: A lab coat or other protective clothing is recommended.
-
Respiratory Protection: In case of dust formation, use a suitable respirator.
Quantitative Data Summary
The following table summarizes key information regarding the disposal and hazard classification of this compound.
| Parameter | Value/Classification | Source |
| Hazard Classification | Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. | [2] |
| Primary Disposal Route | Offer surplus and non-recyclable solutions to a licensed disposal company. | [2] |
| Drain Disposal | Do not let product enter drains. | [2] |
| Contaminated Packaging | Dispose of as unused product. | [2] |
Standard Operating Procedure for Disposal
The primary method for the disposal of this compound is through a licensed and approved waste disposal company.
Step 1: Waste Collection and Containment
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves) in a dedicated, properly sealed waste container.
-
Container Compatibility: Ensure the waste container is made of a material compatible with the chemical and is in good condition with a secure lid.
-
Original Containers: Whenever possible, use the original container for the disposal of unused product.
Step 2: Labeling
-
Clear Identification: Label the waste container clearly with "Hazardous Waste" (or as per your institution's guidelines), the full chemical name "this compound," and the approximate quantity.
-
Contact Information: Include the name of the principal investigator or laboratory contact and the date of accumulation.
Step 3: Storage
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area for chemical waste.
-
Safe Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[1]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide Information: Be prepared to provide the SDS and an estimate of the quantity of waste to be disposed of.
-
Follow Institutional Protocols: Adhere to all specific protocols provided by your institution for the collection and pickup of chemical waste.
Emergency Procedures: Spill and Exposure
Spill Response:
-
Evacuate and Notify: In the event of a spill, evacuate the immediate area and notify your laboratory supervisor and EHS department.
-
Avoid Dust Formation: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[2] Avoid actions that could generate dust.
-
Containment: Prevent the spilled material from entering drains or waterways.[2]
-
Decontamination: Clean the spill area thoroughly with appropriate cleaning materials as recommended by your institution's safety protocols.
-
Waste Disposal: All materials used for cleanup should be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
Skin Contact: Wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Flush eyes with water as a precaution.[2]
-
Ingestion: Rinse the mouth with water and seek medical attention. Do not induce vomiting.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for 3-(Di-tert-butylphosphino)propane-1-sulfonic acid
For Immediate Use by Laboratory Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of 3-(Di-tert-butylphosphino)propane-1-sulfonic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational steps, and proper disposal methods.
While a safety data sheet (SDS) for this compound indicates it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it also notes that its chemical, physical, and toxicological properties have not been fully investigated.[1] Precautionary statements suggest it may be harmful if inhaled or absorbed through the skin and may cause respiratory, skin, and eye irritation.[1] Therefore, a cautious approach to handling is essential. The hygroscopic and air-sensitive nature of this compound also requires specific storage and handling conditions.[2][3]
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is critical to mitigate potential exposure risks. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | N95 or higher-rated respirator if not in a fume hood |
| Preparing Solutions | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Work in a certified chemical fume hood |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust formation.[1][4]
-
Ensure that an eyewash station and emergency shower are readily accessible in the immediate work area.[5][6]
-
Before starting work, inspect all PPE for integrity.
2. Handling the Solid Compound:
-
Wear appropriate PPE as outlined in the table above.
-
When weighing and transferring the solid, do so in a fume hood to minimize inhalation of any dust.[4]
-
Use compatible spatulas and weighing containers (avoid metal spatulas if reactivity is unknown).[7]
3. Preparing Solutions:
-
When dissolving the solid, always add the solid to the solvent slowly.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
4. Storage:
-
Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container to protect it from moisture and air.[1][3]
-
Store below eye level to minimize the risk of dropping and spillage.[4][8]
-
Segregate from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
1. Waste Segregation and Collection:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be considered hazardous waste.
-
Collect solid waste in a dedicated, labeled, and sealed container.
-
Collect liquid waste in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Procedure:
-
Dispose of all waste through your institution's hazardous waste management program.[7]
-
Clearly label the waste containers with the full chemical name.
-
Do not pour any waste containing this compound down the drain.[9]
Experimental Workflow for Safe Handling
References
- 1. watson-int.com [watson-int.com]
- 2. 3-(Di-tert-butylphosphonium)propane sulfonate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. watson-int.com [watson-int.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 9. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
